HMRZ-62
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
287118-33-6 |
|---|---|
分子式 |
C21H14ClN5O6S5 |
分子量 |
628.2 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-2-(7-oxothieno[3,2-b]thiopyran-5-yl)sulfanylethenyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H14ClN5O6S5/c22-16-11(25-21(23)38-16)12(26-33)17(29)24-13-18(30)27-14(20(31)32)7(6-36-19(13)27)1-3-34-10-5-8(28)15-9(37-10)2-4-35-15/h1-5,13,19,33H,6H2,(H2,23,25)(H,24,29)(H,31,32)/b3-1+,26-12-/t13-,19-/m1/s1 |
InChI 键 |
MVWBOIVTSWBWSW-ODHMRBRASA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KN-62
For Researchers, Scientists, and Drug Development Professionals
Abstract
KN-62 is a widely utilized pharmacological tool, initially characterized as a potent, cell-permeable, and selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Its mechanism involves allosteric inhibition by competing with calmodulin binding, thereby preventing kinase activation. However, subsequent research has revealed that KN-62 possesses a more complex pharmacological profile, notably acting as a potent non-competitive antagonist of the purinergic P2X7 receptor. Furthermore, at concentrations typically used to inhibit CaMKII, KN-62 can exert off-target effects on other kinases and various ion channels. This guide provides a comprehensive technical overview of KN-62's mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in the design and interpretation of their studies.
Core Mechanism of Action
KN-62's biological effects are primarily attributed to its interaction with two distinct protein targets: CaMKII and the P2X7 receptor.
Inhibition of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII)
CaMKII is a multifunctional serine/threonine protein kinase that plays a critical role in decoding intracellular Ca²⁺ signals. Activation of CaMKII is a multi-step process initiated by the binding of Ca²⁺-activated calmodulin (Ca²⁺/CaM).
-
Allosteric Inhibition: KN-62 acts as an allosteric inhibitor of CaMKII.[1] It does not bind to the ATP-binding pocket, which is the target for many traditional kinase inhibitors. Instead, it directly binds to the calmodulin-binding site on the CaMKII holoenzyme.[2][3][4]
-
Competitive with Calmodulin: This binding action is competitive with respect to Ca²⁺/CaM.[1][3] By occupying the CaM-binding domain, KN-62 prevents the conformational changes necessary for CaMKII activation, including the crucial process of autophosphorylation at Thr286 (in α isoform).[1][3]
-
State-Dependent Inhibition: An important characteristic of KN-62 is that it does not inhibit CaMKII that is already in an activated, autophosphorylated state.[1][2][3] Its action is limited to preventing the initial activation of the kinase.
Antagonism of the P2X7 Receptor
The P2X7 receptor (P2X7R) is an ATP-gated ion channel expressed on the surface of various cells, particularly immune cells. Its activation leads to cation influx, cytokine release, and, with prolonged stimulation, the formation of a large, non-selective pore.
-
Non-Competitive Antagonism: KN-62 is a potent, non-competitive antagonist of the P2X7 receptor.[2][3][5] This means it does not compete with ATP for binding to the receptor's orthosteric site. Its inhibitory effect is observed at nanomolar concentrations, significantly lower than those required for CaMKII inhibition.[4][5][6]
-
Inhibition of Downstream Signaling: By blocking P2X7R, KN-62 prevents ATP-induced downstream events, including Ca²⁺ and Ba²⁺ influx, ethidium (B1194527) bromide uptake (a measure of large pore formation), and the release of pro-inflammatory cytokines like IL-1β.[2][5][6]
Off-Target Effects
It is critical for researchers to be aware that KN-62 is not perfectly selective for CaMKII.
-
Other CaM Kinases: KN-62 inhibits other members of the CaM kinase family, including CaMKI and CaMKIV, with similar potency to CaMKII.[1][5] It also inhibits CaMKV with a Ki of 0.8 µM.[5]
-
Ion Channels: At concentrations used to inhibit CaMKII (≥1 µM), KN-62 has been shown to block various voltage-gated ion channels, including K⁺ (Kv) and L-type Ca²⁺ channels.[1][7][8][9] These effects can confound the interpretation of results, as they are independent of CaMKII inhibition. The structurally related analog KN-92, which is inactive against CaMKII, is often used as a negative control to assess these off-target channel effects.[1]
Quantitative Data Summary
The potency of KN-62 varies depending on the target and the experimental system. The following tables summarize key quantitative data from the literature.
Table 1: Kinase Inhibitory Activity of KN-62
| Target Kinase | Parameter | Value | Species | Notes | Reference(s) |
| CaMKII | Ki | 0.9 µM | Rat (Brain) | Competitive with Ca²⁺/CaM | [2][5] |
| IC₅₀ | 900 nM | - | - | [3][4] | |
| CaMKI | - | Inhibited | - | Potency similar to CaMKII | [1][5] |
| CaMKIV | - | Inhibited | - | Potency similar to CaMKII | [1][5] |
| CaMKV | Ki | 0.8 µM | - | - | [5] |
| PKA, PKC, MLCK | - | Selective | - | KN-62 is selective for CaMKII over these kinases | [1][5] |
Table 2: P2X7 Receptor Antagonist Activity of KN-62
| Assay Description | Cell Type / System | Parameter | Value | Species | Reference(s) |
| General Antagonism | HEK293 cells | IC₅₀ | ~15 nM | Human | [2][3][5] |
| ATP-induced Ba²⁺ influx | Human lymphocytes | IC₅₀ | 12.7 nM | Human | [2][6] |
| BzATP-induced Ca²⁺ influx | HEK293 cells | IC₅₀ | 50.12 nM | Human | [5] |
| ATP-stimulated ethidium⁺ uptake | Human lymphocytes | IC₅₀ | 13.1 nM | Human | [2][6] |
| Bz-ATP-induced IL-1β release | THP-1 cells | IC₅₀ | 81 nM | Human | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of KN-62. Specific parameters should be optimized for individual experimental setups.
CaMKII Kinase Activity Assay (In Vitro)
This assay measures the ability of CaMKII to phosphorylate a substrate, and how this is affected by KN-62.
Objective: To determine the IC₅₀ or Ki of KN-62 for CaMKII.
Materials:
-
Purified CaMKII enzyme
-
Calmodulin
-
CaCl₂
-
Kinase buffer (e.g., 35 mM HEPES, 10 mM MgCl₂)[5]
-
Peptide or protein substrate (e.g., chicken gizzard myosin light chain)[5]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
KN-62 stock solution (in DMSO)
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Phosphocellulose paper or other separation matrix
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, CaCl₂, calmodulin, and the kinase substrate in a microcentrifuge tube.
-
Inhibitor Addition: Add varying concentrations of KN-62 (or vehicle control, e.g., DMSO) to the reaction tubes and pre-incubate with the CaMKII enzyme for a defined period at 30°C.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.[5]
-
Incubation: Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at 30°C.[5]
-
Termination: Stop the reaction by adding cold 10% TCA.[5]
-
Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the KN-62 concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
P2X7 Receptor Functional Assay (Cell-Based)
This assay measures the influx of ions through the P2X7R channel in response to an agonist, and its inhibition by KN-62.
Objective: To determine the IC₅₀ of KN-62 for the P2X7 receptor.
Materials:
-
Cells expressing P2X7R (e.g., HEK293-P2X7R, THP-1 monocytes, lymphocytes)
-
Fluorescent ion indicator (e.g., Fura-2 AM for Ca²⁺, or a Ba²⁺-sensitive dye)
-
P2X7R agonist (e.g., ATP or BzATP)
-
KN-62 stock solution (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Loading: Incubate the cells with the fluorescent ion indicator (e.g., Fura-2 AM) in assay buffer to allow for dye loading.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Inhibitor Pre-incubation: Add varying concentrations of KN-62 (or vehicle control) to the cells and incubate for a defined period.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader.
-
Agonist Stimulation: Add the P2X7R agonist (e.g., BzATP) to the wells to stimulate ion influx.
-
Kinetic Measurement: Immediately begin measuring the change in fluorescence over time. The increase in fluorescence corresponds to ion influx.
-
Data Analysis: Determine the peak fluorescence response or the area under the curve for each concentration of KN-62. Plot the percentage of inhibition against the logarithm of the KN-62 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Best Practices
KN-62 is a dual-action molecule that potently inhibits both CaMKII and the P2X7 receptor. The effective concentrations for these two targets are an order of magnitude apart, with P2X7R antagonism occurring in the low nanomolar range and CaMKII inhibition in the high nanomolar to low micromolar range. This separation allows for the potential to dissect the two pathways, but researchers must exercise caution.
Recommendations for Use:
-
Concentration is Key: Use the lowest effective concentration possible for your intended target to minimize off-target effects.
-
P2X7R Null Controls: When studying CaMKII, confirm findings in cells that do not express P2X7R, if possible.
-
Use Negative Controls: Always include the inactive analog, KN-92, as a negative control to account for potential off-target effects on ion channels, especially when using KN-62 at concentrations >1 µM.[1]
-
Acknowledge Dual Action: When interpreting and reporting data, always acknowledge the dual inhibitory profile of KN-62 and consider the potential contribution of both CaMKII and P2X7R inhibition to the observed phenotype.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KN-62 - Wikipedia [en.wikipedia.org]
- 4. KN-62 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The isoquinoline derivative KN-62 a potent antagonist of the P2Z-receptor of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of voltage-gated Ca2+ channels and insulin secretion in HIT cells by the Ca2+/calmodulin-dependent protein kinase II inhibitor KN-62: comparison with antagonists of calmodulin and L-type Ca2+ channels [pubmed.ncbi.nlm.nih.gov]
- 8. Ca(2+)/calmodulin-dependent protein kinase II inhibitor KN-62 inhibits adrenal medullary chromaffin cell functions independent of its action on the kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KN-62, a calcium/calmodulin-dependent protein kinase II inhibitor, inhibits high potassium-stimulated prolactin secretion and intracellular calcium increases in anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
KN-62: A Technical Guide to a Selective CaMKII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of KN-62, a widely used pharmacological tool for studying the roles of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). It details the inhibitor's mechanism of action, selectivity profile, and key experimental considerations, presenting quantitative data and procedural workflows to guide research and development efforts.
Introduction: The Role of CaMKII and the Utility of KN-62
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine protein kinase that acts as a key mediator of calcium signaling in a vast array of cellular processes.[1] Its functions are integral to synaptic plasticity, gene expression, cell cycle regulation, and ion channel modulation.[1][2] Given its ubiquitous and critical roles, CaMKII has become a significant target of interest in various fields, including neuroscience, oncology, and cardiology.[1]
KN-62, an isoquinolinesulfonamide (B3044496) derivative, is a cell-permeable compound developed as a potent and selective inhibitor of CaMKII.[3][4] It serves as an essential chemical probe to elucidate the physiological and pathological functions of CaMKII. However, a thorough understanding of its biochemical properties, particularly its mechanism and selectivity, is critical for the accurate interpretation of experimental results.
Mechanism of Action: Allosteric Inhibition
KN-62 functions as an allosteric inhibitor of CaMKII, acting competitively with respect to Ca²⁺/calmodulin (CaM) and non-competitively with ATP.[5] Its primary mechanism involves binding directly to the calmodulin-binding site on the CaMKII holoenzyme.[3][6] This interaction prevents the Ca²⁺/CaM complex from binding and activating the kinase, thereby blocking the autophosphorylation of CaMKII at Threonine 286 (Thr286) and its subsequent downstream signaling.[3][5][7]
A critical characteristic of KN-62 is that it does not inhibit CaMKII that is already in its autonomously active state, i.e., after autophosphorylation has occurred.[5][6] This makes it a specific tool for studying the Ca²⁺/CaM-dependent activation phase of CaMKII, rather than its persistent, calcium-independent activity.
Selectivity Profile and Off-Target Effects
While KN-62 is widely described as a "selective" CaMKII inhibitor, it is not entirely specific and exhibits activity against other kinases and cellular targets. This necessitates careful experimental design, including the use of appropriate controls.
3.1 Kinase Selectivity KN-62 was initially shown to be selective for CaMKII over Protein Kinase A (PKA) and Protein Kinase C (PKC).[5] However, subsequent studies revealed that it inhibits other CaM kinase family members, CaMKI and CaMKIV, with comparable potency to CaMKII.[5][8]
3.2 Major Off-Target Effects The most significant and potent off-target effect of KN-62 is its non-competitive antagonism of the purinergic P2X7 receptor, with an IC50 value in the low nanomolar range (approximately 15 nM), which is substantially more potent than its inhibition of CaMKII.[3][6][8] This makes it crucial to consider P2X7 receptor signaling in any experimental system where KN-62 is used.
Additionally, KN-62 and its related compound KN-93 have been shown to directly affect ion channels, including L-type Ca²⁺ channels and voltage-dependent K⁺ channels, at concentrations typically used to inhibit CaMKII.[5]
3.3 The Importance of Negative Controls Due to these off-target effects, it is imperative to use an inactive analog as a negative control in experiments. KN-04 is a structurally related derivative of KN-62 that does not potently inhibit CaMKII and can be used to distinguish the effects of CaMKII inhibition from the non-specific actions of the chemical scaffold.[9][10][11]
Quantitative Data Presentation
The inhibitory potency of KN-62 against various targets has been quantified across numerous studies. The table below summarizes these key values for easy comparison.
| Target | Parameter | Value | Species/System | Citation(s) |
| CaMKII | Kᵢ | 0.9 µM | Rat Brain | [6][8] |
| CaMKII | IC₅₀ | 900 nM | - | [3][4] |
| CaMKI | - | Equally potent as vs. CaMKII | - | [5][8] |
| CaMKIV | - | Equally potent as vs. CaMKII | - | [5][8] |
| CaMKV | Kᵢ | 0.8 µM | - | [8] |
| P2X7 Receptor | IC₅₀ | ~15 nM | HEK293 cells | [3][6][8] |
| P2X7 Receptor | IC₅₀ | 12.7 nM (ATP-stimulated Ba²⁺ influx) | Human lymphocytes | [6] |
| P2X7 Receptor | IC₅₀ | 13.1 nM (Bz-ATP induced permeability) | Human leukemic B lymphocytes | [6] |
| PKA | - | Low Inhibition | - | [5][8] |
| PKC | - | Low Inhibition | - | [5][8] |
| MLCK | - | Low Inhibition | - | [5][8] |
Experimental Protocols and Methodologies
The following sections outline generalized protocols for using KN-62 in common experimental paradigms. Specific concentrations and incubation times should be optimized for each cell type and experimental question.
5.1 In Vitro Kinase Activity Assay
This assay directly measures the ability of KN-62 to inhibit the enzymatic activity of purified CaMKII.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing HEPES, MgCl₂, CaCl₂, and Calmodulin.[8]
-
Enzyme and Inhibitor Pre-incubation: Add purified CaMKII enzyme to the reaction buffer. Add varying concentrations of KN-62 (or vehicle control, e.g., DMSO) and pre-incubate to allow for inhibitor binding.
-
Substrate Addition: Add a known CaMKII substrate. Common substrates include synthetic peptides like autocamtide-2 (B15508805) or syntide-2, or proteins like chicken gizzard myosin light chain.[8][12]
-
Initiation of Reaction: Start the kinase reaction by adding ATP. For traditional assays, radiolabeled [γ-³²P]ATP or [γ-³³P]ATP is used.[8] Modern non-radioactive methods may use HPLC-MS to detect the phosphorylated peptide product.[13]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 2-10 minutes).[8]
-
Termination and Detection: Stop the reaction (e.g., by adding trichloroacetic acid or formic acid).[8][13] Quantify the amount of phosphorylated substrate via scintillation counting (for radioactive assays) or HPLC-MS.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value.
5.2 Cell-Based Assays
This workflow describes the use of KN-62 to probe the function of CaMKII within a cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., PC12, K562, or primary neurons) at an appropriate density and allow them to adhere or reach the desired growth phase.[8][12][14]
-
Stock Solution Preparation: Prepare a concentrated stock solution of KN-62 in a suitable solvent, typically DMSO.[8] Prepare a stock of the negative control (e.g., KN-04) in the same manner.
-
Cell Treatment: Treat cells with a range of concentrations of KN-62. Include three critical controls:
-
Untreated cells.
-
Vehicle-treated cells (e.g., DMSO at the same final concentration as the highest KN-62 dose).
-
Negative control-treated cells (e.g., KN-04 at the same concentrations as KN-62).
-
-
Stimulation (if applicable): After a pre-incubation period with the inhibitor, apply a stimulus known to activate CaMKII, such as high potassium (KCl) to depolarize cells, a calcium ionophore (e.g., A23187), or a specific agonist.[9][14]
-
Incubation: Incubate cells for the desired duration to observe the effect on the pathway or phenotype of interest.
-
Downstream Analysis: Harvest cells for analysis. The specific method will depend on the experimental endpoint:
-
Western Blotting: To analyze the phosphorylation state of CaMKII (pThr286) or its downstream targets.
-
qRT-PCR: To measure changes in the expression of CaMKII-regulated genes.[2]
-
Flow Cytometry: To assess effects on the cell cycle or apoptosis.[12]
-
Functional Assays: To measure physiological outputs like insulin (B600854) secretion, neurotransmitter release, or changes in cell permeability.[6][8]
-
Conclusion
KN-62 remains a valuable and potent inhibitor for investigating the Ca²⁺/CaM-dependent activation of CaMKII. Its utility is maximized when researchers have a clear understanding of its allosteric mechanism, its inability to inhibit autonomously active CaMKII, and its significant off-target effects, most notably on the P2X7 receptor. By employing rigorous experimental design, including the use of inactive controls like KN-04, and selecting appropriate in vitro and cell-based assays, KN-62 can continue to be effectively leveraged to dissect the complex roles of CaMKII in health and disease.
References
- 1. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKII Inhibitor KN-62 Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KN-62 - Wikipedia [en.wikipedia.org]
- 4. KN-62 - LabNet Biotecnica [labnet.es]
- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Effect of KN-62, a selective inhibitor of calmodulin-dependent kinase II, on mouse oocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The isoquinoline derivative KN-62 a potent antagonist of the P2Z-receptor of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of KN62, a Ca2+/calmodulin-dependent protein kinase II inhibitor, on adrenocortical cell aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of KN-62, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A selective Ca2+/calmodulin-dependent protein kinase II inhibitor, KN-62, inhibits the enhanced phosphorylation and the activation of tyrosine hydroxylase by 56 mM K+ in rat pheochromocytoma PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Profile of KN-62
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of KN-62. Initially, this document clarifies the distinction between KN-62 and HMRZ-62, two separate molecular entities. The core focus of this guide is KN-62, a potent and versatile pharmacological tool. KN-62 is a selective, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and a non-competitive antagonist of the P2X7 receptor. This guide details its chemical and physical characteristics, summarizes its biological efficacy in structured tables, and provides in-depth experimental protocols for assessing its activity. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and applications in research.
Introduction: Clarification of this compound and KN-62
Initial database searches for "this compound" and "KN-62" may lead to confusion, as the user-provided topic "this compound (KN-62)" suggests these may be related or identical compounds. However, chemical database investigation reveals that this compound and KN-62 are distinct molecules with different structures and molecular formulas.
-
This compound: This compound is identified in PubChem with the molecular formula C21H14ClN5O6S5. Due to the limited availability of further information, this guide will not focus on this compound.
-
KN-62: This compound is extensively documented in scientific literature and commercial databases. It is an isoquinolinesulfonamide (B3044496) derivative with the molecular formula C38H35N5O6S2.
Given the wealth of available data for KN-62, this guide will focus exclusively on this molecule, providing an in-depth analysis of its properties and functions.
Molecular Structure and Physicochemical Properties of KN-62
KN-62 is a well-characterized molecule with a defined chemical structure and a range of established physicochemical properties.
Chemical Structure
-
IUPAC Name: 4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate[1]
-
SMILES: CN(--INVALID-LINK--C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7[1]
-
InChI Key: RJVLFQBBRSMWHX-DHUJRADRSA-N[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of KN-62.
| Property | Value | Reference |
| Molecular Formula | C38H35N5O6S2 | [1] |
| Molecular Weight | 721.84 g/mol | [1] |
| Appearance | Off-white solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store at -20°C | |
| CAS Number | 127191-97-3 | [1] |
Biological Properties and Mechanism of Action
KN-62 exhibits a dual mechanism of action, functioning as a potent inhibitor of CaMKII and a non-competitive antagonist of the P2X7 receptor. This dual activity makes it a valuable tool for studying a variety of cellular processes.
Inhibition of CaMKII
KN-62 is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][3] It exerts its inhibitory effect by binding directly to the calmodulin-binding site on the enzyme, thereby preventing the activation of CaMKII by Ca2+/calmodulin.[1][3] This action is competitive with respect to calmodulin but not ATP.[4] Consequently, KN-62 inhibits the autophosphorylation of CaMKII, a critical step in its sustained activation.[1] It is important to note that KN-62 does not inhibit CaMKII that has already been autophosphorylated.[3]
Antagonism of the P2X7 Receptor
In addition to its effects on CaMKII, KN-62 is a potent non-competitive antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] This antagonism is highly potent, with IC50 values in the nanomolar range.[2][3] The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, immune responses, and cell death.[5][6][7] KN-62's ability to block P2X7 receptor function provides a valuable mechanism for investigating these pathways.
Summary of Biological Activity
The following table summarizes the key quantitative data regarding the biological activity of KN-62.
| Target | Action | Species | Assay System | Value | Reference |
| CaMKII | Inhibition (IC50) | Rat | 900 nM | [1] | |
| CaMKII | Inhibition (Ki) | Rat | Brain | 0.9 µM | [3] |
| P2X7 Receptor | Antagonism (IC50) | Human | 15 nM | [1][2] | |
| P2X7 Receptor | Antagonism (IC50) | Human | Lymphocytes (ATP-stimulated Ba2+ influx) | 12.7 nM | [3] |
| P2X7 Receptor | Antagonism (IC50) | Human | Leukemic B lymphocytes (Bz-ATP induced permeability) | 13.1 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of KN-62.
CaMKII Inhibition Assay (Radiometric)
This protocol describes a method for determining the inhibitory activity of KN-62 on CaMKII using a radiometric assay.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate (e.g., autocamtide-2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin
-
CaCl2
-
[γ-32P]ATP
-
KN-62 (dissolved in DMSO)
-
Phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CaMKII substrate, and Ca2+/Calmodulin.
-
Add varying concentrations of KN-62 or a vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the recombinant CaMKII enzyme and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the stop solution to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of KN-62 and determine the IC50 value.
P2X7 Receptor Functional Assay (Calcium Influx)
This protocol outlines a method to assess the antagonistic effect of KN-62 on P2X7 receptor function by measuring calcium influx.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells or primary immune cells)
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
KN-62 (dissolved in DMSO)
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Seed the P2X7 receptor-expressing cells in a suitable format (e.g., 96-well plate).
-
Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace the medium with the assay buffer.
-
Pre-incubate the cells with varying concentrations of KN-62 or a vehicle control (DMSO) for a specified time (e.g., 15-30 minutes).
-
Initiate the assay by adding the P2X7 receptor agonist.
-
Immediately measure the changes in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader or microscope.
-
Analyze the data to determine the inhibitory effect of KN-62 on agonist-induced calcium influx and calculate the IC50 value.
Mandatory Visualizations
The following diagrams were generated using the DOT language to illustrate key concepts related to KN-62's mechanism of action and experimental application.
References
- 1. KN-62 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of immune response by P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of KN-62: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Aspects of the CaMKII Inhibitor, KN-62
This whitepaper provides a comprehensive overview of the discovery, history, and key characteristics of KN-62, a widely used inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Tailored for researchers, scientists, and drug development professionals, this guide details its mechanism of action, summarizes crucial quantitative data, and provides methodologies for key experimental protocols.
Introduction: The Advent of a Selective CaMKII Inhibitor
KN-62, chemically known as 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine, emerged from the pioneering work of Dr. Hiroyoshi Hidaka and his colleagues in the early 1990s.[1][2][3] Their research sought to develop specific inhibitors for various protein kinases to elucidate their physiological roles. KN-62 was identified as a potent and selective, cell-permeable inhibitor of CaMKII, an enzyme crucial in cellular signal transduction pathways, particularly in learning, memory, and cardiac function.[1][2]
Synthesis and Chemical Properties
The synthesis of KN-62 was first described in a 1990 publication in the Journal of Biological Chemistry.[2] The key step involves the methylation of 1-[N,O-bis(5-isoquinolinesulfonyl)-L-tyrosyl]-4-phenylpiperazine.
A solution of the amorphous precursor compound is dissolved in dimethylformamide. To this solution, 60% sodium hydride and methyl iodide are added sequentially with ice cooling. The reaction mixture is stirred for approximately 90 minutes under ice cooling. Following the reaction, water is added, and the product is extracted with ethyl acetate. The extract is then washed, dried, and concentrated. The final product is purified by silica (B1680970) gel column chromatography to yield KN-62 as a yellow amorphous solid.[4]
Mechanism of Action: An Allosteric Approach
KN-62 exhibits a unique mechanism of inhibition against CaMKII. It functions as an allosteric, ATP-non-competitive inhibitor.[2][3] This means that it does not bind to the highly conserved ATP-binding pocket of the kinase, a feature that contributes to its selectivity over other kinases.
Instead, KN-62 binds to the calmodulin-binding site on the CaMKII enzyme.[2][3] This interaction competitively inhibits the binding of the Ca2+/calmodulin complex, which is essential for the activation of the kinase. By preventing calmodulin binding, KN-62 effectively locks the enzyme in its inactive conformation and prevents the subsequent autophosphorylation required for sustained activity.[2] It is important to note that KN-62 does not inhibit CaMKII that has already been autophosphorylated and is in a Ca2+/calmodulin-independent active state.[2][3]
Quantitative Data on KN-62 Activity
The inhibitory potency of KN-62 has been characterized against its primary target, CaMKII, as well as a significant off-target, the P2X7 receptor. The following tables summarize key quantitative data.
| Target | Parameter | Value | Species/Tissue | Reference |
| CaMKII | Ki | 0.9 µM | Rat Brain | [2][3] |
| CaMKII | IC50 | 900 nM | Not Specified | |
| Myosin Light Chain Kinase | IC50 | > 100 µM | Chicken Gizzard | [2][3] |
| Protein Kinase C | IC50 | > 100 µM | Rabbit Brain | [2][3] |
| cAMP-dependent Protein Kinase | IC50 | > 100 µM | Bovine Heart | [2][3] |
Table 1: Inhibitory Activity of KN-62 against CaMKII and Other Kinases
| Target | Parameter | Value | Cell Line/Species | Reference |
| P2X7 Receptor | IC50 | ~15 nM | Human Lymphocytes | |
| P2X7 Receptor | IC50 | 12.7 ± 1.5 nM (ATP-stimulated Ba2+ influx) | Human Lymphocytes | |
| P2X7 Receptor | IC50 | 13.1 ± 2.6 nM (ATP-stimulated ethidium+ uptake) | Human Lymphocytes |
Table 2: Antagonistic Activity of KN-62 at the P2X7 Receptor
Signaling Pathways Affected by KN-62
KN-62 primarily impacts the CaMKII signaling pathway. However, due to its potent off-target effects, it also significantly modulates the P2X7 receptor signaling cascade.
Caption: CaMKII Signaling Pathway and Point of KN-62 Inhibition.
Caption: P2X7 Receptor Signaling and KN-62's Antagonistic Effect.
Experimental Protocols
In Vitro CaMKII Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of KN-62 for CaMKII using a radiometric assay.
Materials:
-
Recombinant CaMKII enzyme
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Ca2+/Calmodulin solution
-
CaMKII substrate (e.g., Autocamtide-2)
-
[γ-32P]ATP
-
KN-62 stock solution (in DMSO)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of KN-62 in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a reaction tube, combine the assay buffer, Ca2+/Calmodulin solution, and CaMKII substrate.
-
Add the KN-62 dilutions or vehicle control to the respective tubes.
-
Initiate the kinase reaction by adding the recombinant CaMKII enzyme and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in the stop solution.
-
Wash the phosphocellulose papers several times with the stop solution to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the dried papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each KN-62 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the KN-62 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for IC50 Determination of KN-62.
P2X7 Receptor Antagonism Assay (Calcium Influx)
This protocol describes a method to assess the antagonistic effect of KN-62 on P2X7 receptor-mediated calcium influx using a fluorescent calcium indicator.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells or lymphocytes)
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
KN-62 stock solution (in DMSO)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Fluorescence plate reader
Procedure:
-
Seed the P2X7R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with the fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Prepare serial dilutions of KN-62 in the assay buffer. Also, prepare a vehicle control (DMSO).
-
Add the KN-62 dilutions or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Initiate the response by adding the P2X7 receptor agonist (e.g., ATP).
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the change in fluorescence from baseline for each well.
-
Determine the percentage of inhibition of the agonist-induced calcium influx for each KN-62 concentration.
-
Plot the percentage of inhibition against the logarithm of the KN-62 concentration to determine the IC50 value.
Cell Permeability Assay (Caco-2)
This protocol provides a general workflow for assessing the cell permeability of KN-62 using the Caco-2 cell monolayer model, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Cell culture medium
-
Transport buffer (e.g., HBSS, pH 7.4)
-
KN-62 stock solution
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on the inserts of the Transwell plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add KN-62 in transport buffer to the apical (upper) chamber.
-
For basolateral to apical (B-A) transport, add KN-62 in transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and immediately replace with fresh transport buffer.
-
Quantify the concentration of KN-62 in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.
Caption: Workflow for Caco-2 Cell Permeability Assay.
Conclusion
KN-62 has been an invaluable tool for dissecting the multifaceted roles of CaMKII in cellular physiology and pathology. Its discovery marked a significant advancement in the ability to selectively probe this important kinase. However, researchers must remain cognizant of its potent off-target effects on the P2X7 receptor, which necessitates the use of appropriate controls for robust data interpretation. This technical guide provides a foundational understanding of KN-62, from its historical context to practical experimental considerations, to aid in its effective application in research and drug development.
References
- 1. The effect of KN-62, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KN-62, 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazi ne, a specific inhibitor of Ca2+/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
The Allosteric Inhibition of CaMKII by KN-62: A Technical Guide to its Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including synaptic plasticity, memory formation, and cardiac function. Its activity is tightly regulated by intracellular calcium levels through the binding of the calcium-sensor protein calmodulin (CaM). Dysregulation of CaMKII activity has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. KN-62 is a potent, selective, and reversible inhibitor of CaMKII that has been instrumental in elucidating the physiological and pathological roles of this kinase. This technical guide provides an in-depth exploration of the KN-62 binding site on CaMKII, its mechanism of allosteric inhibition, and the experimental methodologies used to characterize this interaction.
Mechanism of Action: Allosteric Inhibition via the Calmodulin-Binding Domain
KN-62 exerts its inhibitory effect on CaMKII through an allosteric mechanism, specifically by competing with Ca²⁺/Calmodulin for binding to the kinase.[1][2] Unlike ATP-competitive inhibitors that target the active site, KN-62 binds to the regulatory domain of CaMKII, specifically at the calmodulin-binding site.[3] This binding prevents the conformational changes necessary for CaMKII activation, effectively locking the kinase in its autoinhibited state. Consequently, KN-62 does not inhibit the activity of already autophosphorylated, constitutively active CaMKII.[3]
While the precise amino acid residues of CaMKII that directly interact with KN-62 have not been definitively elucidated through a co-crystal structure, it is firmly established that the binding site is the calmodulin-binding domain. This domain is a highly conserved region within the regulatory segment of CaMKII.
Quantitative Data on KN-62 Inhibition
The potency of KN-62 as a CaMKII inhibitor has been quantified through various in vitro studies. The following tables summarize the key inhibitory constants.
| Inhibitor | Target | Parameter | Value | Species/Tissue | Reference(s) |
| KN-62 | CaMKII | Kᵢ | 0.9 µM | Rat Brain | [3] |
| KN-62 | CaMKII | IC₅₀ | 900 nM | Not Specified | [2] |
Table 1: Inhibitory Constants of KN-62 against CaMKII. Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.
It is important to note that KN-62 also exhibits off-target activity, most notably as a non-competitive antagonist of the P2X7 receptor.
| Inhibitor | Off-Target | Parameter | Value | Cell Line | Reference(s) |
| KN-62 | P2X7 Receptor | IC₅₀ | ~15 nM | HEK293 cells | [3] |
Table 2: Off-Target Activity of KN-62.
Signaling Pathway of CaMKII Activation and Inhibition by KN-62
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium concentration. The following diagram illustrates this pathway and the point of intervention by KN-62.
Figure 1: CaMKII Activation and Inhibition by KN-62. This diagram illustrates the calcium/calmodulin-dependent activation of CaMKII and the competitive inhibition by KN-62 at the calmodulin-binding domain.
Experimental Protocols
Characterizing the binding and inhibitory activity of compounds like KN-62 on CaMKII involves a series of well-defined biochemical assays.
In Vitro CaMKII Kinase Activity Assay (Radiolabeled)
This protocol is a standard method for measuring the kinase activity of CaMKII by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.
Materials:
-
Purified CaMKII enzyme
-
Ca²⁺/Calmodulin solution
-
Synthetic peptide substrate (e.g., Autocamtide-2)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase reaction buffer, Ca²⁺/Calmodulin, and the synthetic peptide substrate.
-
Inhibitor Addition: Add varying concentrations of KN-62 (or vehicle control) to the reaction mixture and pre-incubate with the CaMKII enzyme for a defined period (e.g., 10 minutes) at 30°C.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in the stop solution.
-
Washing: Wash the P81 papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P in a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each KN-62 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for Screening CaMKII Inhibitors
The following diagram outlines a typical workflow for screening and characterizing potential CaMKII inhibitors.
References
HMRZ-62 and KN-62: A Technical Overview of Two Structurally Distinct Compounds
Initial inquiry has suggested a potential identity between the compounds HMRZ-62 and KN-62. This technical guide clarifies that this compound and KN-62 are, in fact, two distinct chemical entities with different molecular structures, weights, and formulas. While extensive research and data are available for KN-62 as a dual inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the P2X7 receptor, publicly accessible information on the biological activity and pharmacological profile of this compound is not available at this time.
This guide will first present the available chemical data for this compound and then provide a comprehensive technical overview of KN-62, including its mechanisms of action, quantitative data, experimental protocols, and associated signaling pathways, tailored for researchers, scientists, and drug development professionals.
This compound: Chemical Identity
This compound is a distinct chemical compound for which there is currently a lack of published biological or pharmacological data. Its known properties are confined to its chemical structure and identifiers.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H14ClN5O6S5 |
| Molecular Weight | 628.2 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-2-(7-oxothieno[3,2-b]thiopyran-5-yl)sulfanylethenyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| CAS Number | 287118-33-6 |
| PubChem CID | 157010691 |
Due to the absence of further information, the remainder of this guide will focus on the well-characterized compound, KN-62.
KN-62: A Dual Inhibitor of CaMKII and P2X7 Receptor
KN-62 is a potent, cell-permeable inhibitor with a dual mechanism of action, targeting both CaMKII and the P2X7 purinergic receptor.[1][2] This makes it a valuable tool for studying the roles of these two important signaling molecules in various physiological and pathological processes.
Quantitative Data
The inhibitory activity of KN-62 has been quantified in various experimental systems. The following tables summarize the key inhibitory constants.
Table 2: Inhibitory Activity of KN-62 on CaMKII
| Parameter | Value | Species/System |
| Ki | 0.9 µM | Rat brain CaMKII |
| IC50 | 900 nM | CaMKII |
Table 3: Antagonistic Activity of KN-62 on P2X7 Receptor
| Parameter | Value | Cell Line/System |
| IC50 | ~15 nM | HEK293 cells |
| IC50 | 12.7 nM | ATP-stimulated Ba2+ influx in human lymphocytes |
| IC50 | 13.1 nM | Bz-ATP induced permeability in human leukemic B lymphocytes |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assessing the inhibitory activity of KN-62.
CaMKII Inhibition Assay
A common method to determine the kinase activity of CaMKII and the inhibitory effect of compounds like KN-62 involves a radiometric assay.
-
Reaction Mixture Preparation: A standard assay mixture (e.g., 100 µL total volume) is prepared containing 35 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, a CaMKII substrate such as 10 µg of chicken gizzard myosin 20-kD light chain, 0.1 µM calmodulin, and the test compound (KN-62) at various concentrations.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of 10 µM [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period, typically 2 minutes.
-
Termination of Reaction: The kinase reaction is stopped by the addition of 1 mL of 10% trichloroacetic acid.
-
Quantification: The amount of incorporated radiolabel into the substrate is quantified to determine the kinase activity. The inhibitory potency of KN-62 is determined by measuring the reduction in kinase activity at different concentrations of the inhibitor.
P2X7 Receptor Antagonism Assay (Dye Uptake Method)
The antagonistic effect of KN-62 on the P2X7 receptor can be assessed by measuring the inhibition of agonist-induced dye uptake, which is a hallmark of P2X7 receptor activation.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in appropriate media.
-
Cell Plating: Cells are plated in a multi-well format (e.g., 96-well plate) and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of KN-62 for a specified time (e.g., 1 hour).
-
Agonist and Dye Addition: A P2X7 receptor agonist, such as ATP or BzATP (e.g., 3 mM ATP), is added to the cells along with a fluorescent dye that is permeable through the P2X7 pore, such as ethidium (B1194527) bromide (EtBr) or YO-PRO-1.
-
Incubation: The cells are incubated for a period that allows for significant dye uptake in the absence of the antagonist (e.g., 1-2 hours).
-
Quantification: The fluorescence intensity within the cells is measured using a fluorescence plate reader or microscope. A decrease in fluorescence in the presence of KN-62 indicates antagonism of the P2X7 receptor.
Signaling Pathways and Mechanism of Action
CaMKII Signaling Pathway
KN-62 acts as a competitive inhibitor with respect to calmodulin (CaM).[1] It binds directly to the CaM binding site on CaMKII, thereby preventing the activation of the kinase by the Ca2+/CaM complex.[1][2] This inhibition prevents the autophosphorylation of CaMKII and its subsequent phosphorylation of downstream targets.[1]
P2X7 Receptor Signaling Pathway
KN-62 is a non-competitive antagonist of the P2X7 receptor.[2] The P2X7 receptor is an ATP-gated ion channel that, upon activation, allows the influx of Na+ and Ca2+ and the efflux of K+. Sustained activation leads to the formation of a larger, non-selective pore. KN-62 blocks these downstream effects by binding to an allosteric site on the receptor.
References
The Multifaceted Inhibition of Ca²⁺/Calmodulin-Dependent Protein Kinase II by KN-62: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the effects of KN-62 on Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes. This document delves into the mechanism of action of KN-62, presents quantitative data on its inhibitory properties, and offers detailed experimental protocols for its application in research settings.
Introduction to CaMKII and its Inhibitor KN-62
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is a key signaling molecule that translates changes in intracellular calcium levels into downstream physiological effects.[1][2] Its activation is initiated by the binding of the Ca²⁺/calmodulin (CaM) complex, which leads to a conformational change that relieves autoinhibition and exposes the catalytic domain.[3][4] A hallmark of CaMKII regulation is its ability to undergo autophosphorylation, which allows it to remain active even after intracellular calcium levels have returned to baseline, creating a form of molecular memory.[1][4] Given its central role in processes such as synaptic plasticity, gene expression, and cell cycle regulation, CaMKII has emerged as a significant target for pharmacological intervention.
KN-62 is a potent, cell-permeable, and selective inhibitor of CaMKII.[1][5] It acts as a competitive inhibitor with respect to Ca²⁺/CaM, directly binding to the CaM binding site on the CaMKII holoenzyme.[5][6] This mode of action prevents the activation of the kinase by Ca²⁺/CaM, thereby inhibiting both its catalytic activity and its autophosphorylation.[5][7] It is important to note that KN-62 does not inhibit CaMKII that has already been autophosphorylated and is in a Ca²⁺/CaM-independent state.[6][7]
Quantitative Data on KN-62 Inhibition of CaMKII
The inhibitory potency of KN-62 on CaMKII has been characterized by various quantitative parameters. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Species/System | Reference(s) |
| Kᵢ (Inhibition Constant) | 0.9 µM | Rat Brain CaMKII | [7][8] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | 900 nM | CaMKII | [1][5] |
| IC₅₀ (P2X₇ Receptor Antagonism) | ~15 nM | HEK293 cells | [7] |
Note: While KN-62 is a potent CaMKII inhibitor, it also exhibits off-target effects, most notably as a non-competitive antagonist of the P2X₇ purinergic receptor.[5][7] This is a critical consideration in cellular studies, and appropriate controls, such as the use of the inactive analog KN-92, are recommended to distinguish CaMKII-specific effects from off-target activities.[6] KN-62 has also been shown to inhibit other CaM kinases, such as CaMKI and CaMKIV, with similar potency to CaMKII.[6][8]
Signaling Pathways and Mechanisms
The following diagrams illustrate the CaMKII signaling pathway, the mechanism of KN-62 inhibition, a typical experimental workflow for studying this inhibition, and the logical framework for investigating the effects of KN-62.
Detailed Experimental Protocols
The following are detailed protocols for key experiments involving the use of KN-62 to study CaMKII activity.
In Vitro CaMKII Kinase Assay (Radioactive)
This protocol is adapted from a standard method to measure the total kinase activity of CaMKII in the presence of an inhibitor.[8]
Materials:
-
Purified CaMKII enzyme
-
Calmodulin (CaM)
-
KN-62 (and inactive analog KN-92 for control)
-
Substrate peptide (e.g., Syntide-2 or Autocamtide-2)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay Buffer: 35 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂
-
Stop Solution: 10% Trichloroacetic acid (TCA) or 2x SDS-PAGE loading buffer
-
P81 phosphocellulose paper or materials for SDS-PAGE and autoradiography
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of KN-62 (e.g., 10 mM in DMSO). Serially dilute in assay buffer to achieve desired final concentrations (e.g., ranging from 10 nM to 100 µM). Prepare similar dilutions for KN-92.
-
Prepare a reaction mix containing assay buffer, 0.1 µM Calmodulin, and the desired concentration of substrate peptide (e.g., 10 µg).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the reaction mix.
-
Add the desired concentration of KN-62, KN-92, or vehicle (DMSO) to the respective tubes.
-
Add purified CaMKII enzyme to a final concentration of approximately 10-50 nM. Pre-incubate for 5-10 minutes at 30°C.
-
-
Initiate the Kinase Reaction:
-
Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to a final concentration of 10 µM.
-
Incubate the reaction for 2-10 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by either:
-
Spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.
-
Adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
-
Quantify Phosphorylation:
-
P81 paper method: Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in ethanol. Allow the papers to dry and quantify the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE method: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate. Quantify the band intensity using appropriate software.
-
CaMKII Autophosphorylation Assay
This protocol is designed to specifically assess the effect of KN-62 on the autophosphorylation of CaMKII.
Materials:
-
Purified CaMKII enzyme
-
Calmodulin (CaM)
-
KN-62
-
[γ-³²P]ATP
-
Autophosphorylation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM CaCl₂, 1 µM CaM
-
2x SDS-PAGE loading buffer
Procedure:
-
Prepare Reaction Mixtures:
-
In microcentrifuge tubes, prepare the autophosphorylation buffer.
-
Add varying concentrations of KN-62 (or vehicle) to the tubes.
-
Add purified CaMKII to a final concentration of 0.2-0.5 µM.
-
-
Initiate Autophosphorylation:
-
Start the reaction by adding [γ-³²P]ATP to a final concentration of 50 µM.
-
Incubate at 30°C for 1-5 minutes.
-
-
Stop and Analyze:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the CaMKII subunits by SDS-PAGE.
-
Dry the gel and perform autoradiography to visualize the phosphorylated CaMKII bands.
-
Quantify the band intensity to determine the extent of autophosphorylation inhibition by KN-62.
-
Cell-Based Assay for CaMKII Activity using Western Blotting
This protocol outlines a general procedure to assess the effect of KN-62 on the phosphorylation of a downstream target of CaMKII in a cellular context.
Materials:
-
Cultured cells expressing CaMKII and a known substrate
-
KN-62 and KN-92
-
Cell culture medium and supplements
-
Stimulus to activate CaMKII (e.g., ionomycin, glutamate, or a specific agonist)
-
Lysis Buffer (RIPA buffer or similar) supplemented with phosphatase and protease inhibitors
-
Primary antibodies against the phosphorylated form of the CaMKII substrate and total protein for the substrate and CaMKII.
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of KN-62, KN-92, or vehicle for 30-60 minutes.
-
Stimulate the cells with the appropriate agonist for a predetermined time to activate CaMKII.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP- or fluorescently-conjugated secondary antibody.
-
Detect the signal using an appropriate detection reagent and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total substrate protein and a housekeeping protein (e.g., β-actin or GAPDH).
-
Conclusion
KN-62 remains a valuable pharmacological tool for dissecting the multifaceted roles of CaMKII in cellular physiology and pathophysiology. Its well-characterized mechanism of action and established inhibitory constants provide a solid foundation for its use in a variety of experimental settings. However, researchers must remain cognizant of its off-target effects and employ appropriate controls to ensure the validity of their findings. The detailed protocols provided in this guide are intended to facilitate the rigorous and reproducible investigation of CaMKII signaling using KN-62, ultimately contributing to a deeper understanding of the critical functions of this ubiquitous kinase.
References
- 1. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainvta.tech [brainvta.tech]
- 3. Visualization of Synaptic Ca2+ /Calmodulin-Dependent Protein Kinase II Activity in Living Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. Visualization of the Distribution of Autophosphorylated Calcium/Calmodulin-Dependent Protein Kinase II after Tetanic Stimulation in the CA1 Area of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
HMRZ-62 (KN-62): An In-depth Technical Guide for Basic Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMRZ-62, more commonly known in scientific literature as KN-62, is a potent and cell-permeable small molecule inhibitor with significant applications in neuroscience research. It is a derivative of isoquinolinesulfonamide (B3044496) and is primarily recognized for its selective inhibition of Ca2+/calmodulin-dependent protein kinase type II (CaMKII).[1][2] Additionally, KN-62 acts as a non-competitive antagonist of the purinergic P2X7 receptor.[1] This dual activity makes it a valuable tool for dissecting the roles of these two important signaling proteins in a variety of neuronal processes, including synaptic plasticity, neuroinflammation, and cell survival. This technical guide provides a comprehensive overview of KN-62, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in basic neuroscience research.
Core Properties and Mechanism of Action
KN-62's primary mechanism of action is the inhibition of CaMKII, a crucial serine/threonine kinase involved in decoding intracellular calcium signals. KN-62 competitively binds to the calmodulin-binding site on CaMKII, thereby preventing the activation of the kinase by the Ca2+/calmodulin complex.[2] This inhibition prevents the autophosphorylation of CaMKII, a key step in its sustained activation. It is important to note that KN-62 does not inhibit already autophosphorylated CaMKII.
In addition to its effects on CaMKII, KN-62 is a potent antagonist of the P2X7 receptor, an ATP-gated ion channel. This antagonism is non-competitive. The P2X7 receptor is implicated in inflammatory responses and cell death, and its inhibition by KN-62 provides an additional layer of complexity and utility in experimental design.
Quantitative Data
The following tables summarize the key quantitative parameters of KN-62 activity.
| Target | Parameter | Value | Species | Notes | Reference |
| CaMKII | K_i | 0.9 µM | Rat brain | Competitive inhibitor with respect to calmodulin. | [1] |
| P2X7 Receptor | IC_50 | ~15 nM | HEK293 cells | Non-competitive antagonist. | [1] |
| P2X7 Receptor | IC_50 | 12.7 ± 1.5 nM | Human lymphocytes | Inhibition of ATP-stimulated Ba²⁺ influx. | [3] |
| P2X7 Receptor | IC_50 | 13.1 ± 2.6 nM | Human lymphocytes | Inhibition of ATP-stimulated ethidium⁺ uptake. | [3] |
| P2Z Receptor (P2X7) | IC_50 | 17.3 ± 2.7 nM | Human lymphocytes | Antagonism of ATP-stimulated Ba²⁺ influx by KN-04 (inactive analog). | [3] |
Table 1: Inhibitory and Antagonistic Potency of KN-62.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing KN-62 in neuroscience research.
In Vitro CaMKII Kinase Assay
This protocol is designed to measure the direct inhibitory effect of KN-62 on CaMKII activity.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate (e.g., Syntide-2)
-
Calmodulin
-
ATP (containing γ-³²P-ATP for radiometric assay or non-radioactive ATP for luminescence-based assays)
-
KN-62
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, and a Ca²⁺/Calmodulin solution)[4]
-
Phosphocellulose paper and stop solution (e.g., 75 mM phosphoric acid) for radiometric assay, or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based assay.[4]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CaMKII substrate, and Ca²⁺/Calmodulin.[4]
-
Add varying concentrations of KN-62 (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle-only control.
-
Initiate the kinase reaction by adding recombinant CaMKII enzyme and ATP.[4]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose paper and wash with the stop solution to remove unincorporated ³²P-ATP. For luminescence-based assays, follow the manufacturer's protocol to measure ADP production.[4]
-
Quantify the amount of phosphorylated substrate (radiometric) or ADP produced (luminescence).
-
Calculate the percentage of kinase inhibition for each KN-62 concentration and determine the IC₅₀ value.
P2X7 Receptor Functional Assay (Calcium Influx)
This protocol assesses the antagonistic effect of KN-62 on P2X7 receptor activation by measuring changes in intracellular calcium.
Materials:
-
Cells expressing P2X7 receptors (e.g., HEK293 cells stably expressing P2X7R, or a native cell line like THP-1 monocytes)[5][6]
-
P2X7 receptor agonist (e.g., ATP or BzATP)[5]
-
KN-62
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader or microscope.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of KN-62 for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a P2X7 receptor agonist.
-
Immediately measure the change in fluorescence intensity using a plate reader or microscope.
-
Calculate the percentage of inhibition of the agonist-induced calcium influx for each KN-62 concentration and determine the IC₅₀ value.
Neurite Outgrowth Assay in PC12 Cells
This protocol evaluates the effect of KN-62 on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Differentiation medium (DMEM with 1% horse serum)[7]
-
Nerve Growth Factor (NGF)
-
KN-62
-
Collagen-coated culture plates[8]
-
Microscope with imaging software for neurite length measurement.
Procedure:
-
Seed PC12 cells on collagen-coated plates in culture medium.[7][8]
-
After 24 hours, switch to differentiation medium containing a final concentration of NGF (e.g., 50 ng/mL) to induce neurite outgrowth.[8]
-
Simultaneously, treat the cells with varying concentrations of KN-62. Include a vehicle control and an NGF-only control.
-
Incubate the cells for 48-72 hours to allow for neurite extension.
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than the cell body diameter.
-
Analyze the effect of KN-62 on NGF-induced neurite outgrowth.
In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the role of CaMKII in LTP using KN-62 in acute hippocampal slices.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.4 CaCl₂, 1.3 MgSO₄, bubbled with 95% O₂/5% CO₂.[9]
-
KN-62
-
Dissection tools, vibratome, and slice incubation chamber
-
Electrophysiology rig with stimulating and recording electrodes, amplifier, and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices (350-400 µm thick) from the rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.[9][10]
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[11][12]
-
Establish a stable baseline of fEPSPs by stimulating at a low frequency (e.g., 0.05 Hz).
-
Apply KN-62 to the perfusion bath at the desired concentration and allow it to equilibrate.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[10]
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in the presence and absence of KN-62.
Neuroprotection Assay against Glutamate (B1630785) Excitotoxicity
This protocol is used to determine the protective effects of KN-62 against glutamate-induced neuronal death.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glutamate
-
KN-62
-
Cell viability assay (e.g., MTT assay, LDH assay, or fluorescent live/dead staining)
Procedure:
-
Plate primary cortical neurons and culture them for at least 7 days in vitro.
-
Pre-treat the neurons with varying concentrations of KN-62 for a specified duration (e.g., 1-2 hours) before glutamate exposure.[13]
-
Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a short period (e.g., 10-15 minutes).[13]
-
Wash out the glutamate and replace it with fresh, glutamate-free medium (containing KN-62 if continuous treatment is desired).
-
Incubate the cells for 24 hours.
-
Assess cell viability using a chosen assay.
-
Compare the viability of neurons treated with glutamate alone to those pre-treated with KN-62 to determine the neuroprotective effect.
Signaling Pathways and Visualizations
KN-62's dual action allows for the investigation of two distinct and important signaling pathways in neuroscience. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for inhibitor studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of KN-62, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isoquinoline derivative KN-62 a potent antagonist of the P2Z-receptor of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. High throughput functional assays for P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KN-62 provides neuroprotection against glutamate-induced excitotoxicity in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Novel Targets of KN-62: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KN-62 is a potent and cell-permeable isoquinolinesulfonamide (B3044496) derivative widely recognized as a specific inhibitor of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII).[1][2] While its action on CaMKII is well-documented, a growing body of evidence reveals that KN-62 interacts with a range of other cellular targets, often referred to as "off-target" effects. Understanding this polypharmacology is critical for the accurate interpretation of experimental results and for exploring potential new therapeutic applications of KN-62 and its analogs. This technical guide provides a comprehensive overview of the known primary and novel targets of KN-62, presenting quantitative data, detailed experimental protocols for target identification and characterization, and visual representations of relevant signaling pathways and workflows.
Introduction to KN-62
KN-62 is a selective and reversible inhibitor of CaMKII, a key serine/threonine kinase involved in a multitude of cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation.[1][2][3] It exerts its inhibitory effect not by competing with ATP, but by binding to the calmodulin-binding site on CaMKII, thereby preventing its activation by the Ca²⁺/CaM complex.[1][4] This allosteric mechanism of inhibition makes KN-62 a valuable tool for studying CaMKII-dependent signaling. However, as with many small molecule inhibitors, the specificity of KN-62 is not absolute. This guide delves into the known off-target interactions of KN-62, providing a deeper understanding of its molecular mechanisms.
Quantitative Data on KN-62 Targets
The inhibitory activity of KN-62 against its primary target and several novel or "off-targets" has been quantified in various studies. The following tables summarize the available quantitative data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). It is important to note that comprehensive, high-throughput kinome-wide or proteome-wide screening data for KN-62 are not publicly available, and the identified targets are based on individual studies.
| Primary Target | Inhibitory Constant (Ki) | IC50 | Assay Conditions | Reference |
| CaMKII | 0.9 µM | 900 nM | Rat brain CaMKII | [2][5][6] |
Table 1: Quantitative data for the primary target of KN-62.
| Novel/Off-Target | Inhibitory Constant (Ki) | IC50 | Assay Conditions | Reference |
| CaMKI | - | Inhibition observed | [2][6] | |
| CaMKIV | - | Inhibition observed | [2][6] | |
| CaMKV | 0.8 µM | - | [2][6] | |
| P2X7 Receptor | - | 15 nM | Non-competitive antagonist | [2][5][6][7][8] |
| L-type Ca²⁺ Channels | - | Inhibition observed | Direct interaction | [4] |
| Voltage-gated K⁺ Channels | - | Inhibition observed (0.3-3 µM) | Smooth muscle cells | [9] |
Table 2: Quantitative data for novel and off-targets of KN-62.
Signaling Pathways and Experimental Workflows
CaMKII Signaling Pathway and Inhibition by KN-62
CaMKII is activated by an increase in intracellular Ca²⁺ concentration, which promotes the binding of calmodulin (CaM). This binding relieves autoinhibition, allowing the kinase to phosphorylate itself (autophosphorylation) and other substrates. KN-62 blocks the initial activation step by competing with CaM for its binding site on the kinase.
P2X7 Receptor Antagonism by KN-62
The P2X7 receptor is an ATP-gated ion channel. Its activation leads to cation influx, including Ca²⁺, and downstream signaling events. KN-62 acts as a non-competitive antagonist of the P2X7 receptor, blocking its function.
References
- 1. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. KN-62 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 9. Molecular and functional evaluation of a novel HIF inhibitor, benzopyranyl 1,2,3-triazole compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KN-62 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of KN-62, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in cell culture experiments. KN-62 is a valuable tool for investigating the role of CaMKII in various cellular processes.
Mechanism of Action
KN-62 is a selective, cell-permeable, and reversible inhibitor of CaMKII.[1][2] It acts by binding directly to the calmodulin-binding site of CaMKII, thereby preventing the activation of the enzyme by the Ca2+/calmodulin complex.[1][3] This inhibitory action is competitive with respect to calmodulin.[3] It is important to note that KN-62 does not inhibit the activity of already autophosphorylated CaMKII.[1][3]
Beyond its effects on CaMKII, KN-62 is also a potent non-competitive antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3][4] This dual activity should be considered when interpreting experimental results.
Quantitative Data
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of KN-62 against its primary targets.
| Target | Parameter | Value | Species/Cell Line | Reference |
| CaMKII | Ki | 0.9 µM | Rat Brain | [1][4] |
| CaMKII | IC50 | 0.9 µM | Not Specified | [2] |
| CaMKI | Ki | - | Inhibits equally well as CaMKII | [4][5] |
| CaMKIV | Ki | - | Inhibits equally well as CaMKII | [4][5] |
| CaMKV | Ki | 0.8 µM | Not Specified | [4] |
| P2X7 Receptor | IC50 | ~15 nM | HEK293 cells | [1][2] |
| P2X7 Receptor (ATP-stimulated Ba2+ influx) | IC50 | 12.7 nM | Human Lymphocytes | [1] |
| P2X7 Receptor (Bz-ATP induced permeability) | IC50 | 13.1 nM | Human Leukemic B Lymphocytes | [1] |
Experimental Protocols
Protocol 1: In Vitro CaMKII Kinase Assay
This protocol describes a method to determine the inhibitory activity of KN-62 on CaMKII in a cell-free system.
Materials:
-
Purified CaMKII enzyme
-
KN-62
-
CaMKII substrate (e.g., Autocamtide-2)
-
Calmodulin
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Stopping solution (e.g., 10% trichloroacetic acid for radioactive assay, or a solution to chelate Mg²⁺ for non-radioactive assays)
-
Apparatus for detecting phosphorylation (e.g., scintillation counter for radioactive assays, or HPLC-MS for non-radioactive assays)[6]
Procedure:
-
Prepare KN-62 dilutions: Prepare a stock solution of KN-62 in DMSO and make serial dilutions in the kinase reaction buffer.
-
Reaction setup: In a microcentrifuge tube, combine the kinase reaction buffer, calmodulin, and CaMKII substrate.
-
Add KN-62: Add the different concentrations of KN-62 to the reaction tubes. Include a vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow KN-62 to bind to the enzyme.
-
Initiate reaction: Start the kinase reaction by adding purified CaMKII enzyme and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes).
-
Terminate reaction: Stop the reaction by adding the stopping solution.
-
Detection: Quantify the phosphorylation of the substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, the amount of phosphorylated substrate can be measured using HPLC-MS.[6]
-
Data analysis: Calculate the percentage of inhibition for each KN-62 concentration compared to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability Assay using KN-62 in K562 Cells (MTT Assay)
This protocol details how to assess the effect of KN-62 on the viability of K562 human myelogenous leukemia cells, a suspension cell line.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
KN-62
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.[7][8] Maintain the cell density between 1x10⁵ and 1x10⁶ cells/mL.[8]
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
KN-62 Treatment: Prepare serial dilutions of KN-62 in culture medium from a stock solution in DMSO. Add 100 µL of the KN-62 dilutions to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Cell Lysis and Formazan (B1609692) Solubilization: For suspension cells like K562, centrifuge the 96-well plate at 1000 x g for 5 minutes.[9] Carefully aspirate the media without disturbing the cell pellet. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each KN-62 concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Visualizations
Caption: CaMKII signaling pathway and the inhibitory action of KN-62.
Caption: Experimental workflow for assessing KN-62 cytotoxicity in K562 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. KN-62 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for KN-62: Dissolution and Storage for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-62 is a potent, selective, and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes.[1][2][3] It acts as a competitive inhibitor with respect to calmodulin by binding directly to the calmodulin binding site on CaMKII.[1][3][4] Additionally, KN-62 is recognized as a non-competitive antagonist of the P2X7 receptor.[1][2][3] Given its significance in studying signaling pathways, accurate preparation and storage of KN-62 are paramount for reproducible and reliable experimental outcomes. These application notes provide detailed protocols for the dissolution and storage of KN-62 for both in vitro and in vivo research applications.
Physicochemical Properties and Solubility
KN-62 is a derivative of isoquinolinesulfonamide (B3044496) with the following properties:
KN-62 is characterized by its hydrophobicity and is practically insoluble in aqueous solutions.[4] For experimental use, organic solvents are necessary for its dissolution.
Data Presentation: Solubility and Stability of KN-62
The following tables summarize the quantitative data regarding the solubility and stability of KN-62.
Table 1: Solubility of KN-62 in Various Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 96 mg/mL (≥ 133 mM) | Fresh, anhydrous DMSO is recommended as it is hygroscopic, and absorbed moisture can reduce solubility.[2][4] |
| DMF (Dimethylformamide) | ~30 mg/mL | |
| Ethanol | ≥ 15.88 mg/mL | Sonication may be required to achieve this concentration.[5] |
| Water | Insoluble | |
| PBS (Phosphate-Buffered Saline) | Insoluble |
Table 2: Storage and Stability of KN-62
| Form | Storage Temperature | Stability | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store desiccated.[4] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
| Stock Solution in DMSO | -20°C | Up to 1 month | For shorter-term storage.[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM KN-62 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of KN-62, which can be further diluted to working concentrations for various experiments.
Materials:
-
KN-62 (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm KN-62: Allow the vial of solid KN-62 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of KN-62 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.22 mg of KN-62.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the KN-62 powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the KN-62 is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for 10 minutes) and/or sonication can be used to aid dissolution.[5][6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][4]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution for use in cell culture experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Materials:
-
10 mM KN-62 stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM KN-62 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, to achieve a final concentration of 10 µM in your experiment, you can first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to make 1 mL of culture medium with 10 µM KN-62, add 1 µL of the 10 mM stock solution.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without KN-62. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Application: Add the prepared working solution to your cell cultures. Typical final concentrations for in vitro experiments range from 1 to 10 µM.[6][8]
Protocol 3: Preparation of Working Solutions for In Vivo Administration
This protocol provides two examples of vehicle formulations for the administration of KN-62 in animal models. The choice of vehicle will depend on the route of administration and the specific experimental requirements. These formulations are designed to keep the hydrophobic KN-62 in solution.
Materials:
-
KN-62 (solid powder) or a concentrated DMSO stock solution
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl in sterile water)
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure A: Formulation with PEG300 and Tween 80
This formulation is suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Prepare a concentrated stock in DMSO: Dissolve KN-62 in DMSO to a concentration of 25 mg/mL.
-
Vehicle Preparation (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL KN-62 stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
-
Final Concentration: This will result in a 2.5 mg/mL solution of KN-62 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9]
-
Use: This solution should be prepared fresh before each use.
Procedure B: Formulation with Corn Oil
This formulation is suitable for oral or subcutaneous administration.
-
Prepare a concentrated stock in DMSO: Dissolve KN-62 in DMSO to a concentration of 25 mg/mL.
-
Vehicle Preparation (for a 1 mL final volume):
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL KN-62 stock solution in DMSO to the corn oil.
-
Vortex thoroughly to create a uniform suspension.
-
-
Final Concentration: This results in a 2.5 mg/mL solution of KN-62 in a vehicle of 10% DMSO and 90% Corn Oil.[9]
-
Use: This solution should be prepared fresh before each use.
Mandatory Visualizations
Signaling Pathway of KN-62 Inhibition
Caption: Mechanism of CaMKII inhibition by KN-62.
Experimental Workflow for KN-62 Stock Preparation and Storage
Caption: Workflow for preparing and storing KN-62 stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. KN-62, a calcium/calmodulin-dependent protein kinase II inhibitor, inhibits high potassium-stimulated prolactin secretion and intracellular calcium increases in anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KN-62 | CaMK inhibitor | CAS 127191-97-3 | calmodulin-dependent protein kinase II | Buy KN62 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: KN-62 as a CaMKII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing KN-62, a potent and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This document outlines the effective working concentrations of KN-62 for in vitro and in vivo applications, detailed experimental protocols, and visual representations of the CaMKII signaling pathway and experimental workflows.
Introduction to KN-62
KN-62 is a widely used pharmacological tool for investigating the physiological and pathological roles of CaMKII. It acts as a selective inhibitor by binding to the calmodulin-binding site of CaMKII, thereby preventing its activation.[1][2] It is crucial to note that KN-62 also exhibits potent antagonism of the P2X7 receptor, a factor that should be considered in experimental design and data interpretation.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for KN-62's inhibitory activity against CaMKII and its effects in various experimental systems.
Table 1: In Vitro Inhibitory Activity of KN-62 against CaMKII
| Parameter | Value | Species/Source | Notes |
| Ki | 0.9 µM | Rat Brain | Competitive inhibitor with respect to calmodulin.[3][4] |
| IC50 | 0.9 µM | Not Specified | [5][6] |
| IC50 | 900 nM | Not Specified | [1] |
Table 2: Effective Concentrations of KN-62 in Cell-Based Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| PC12D Cells | 10 µM | Not Specified | Suppression of A23187-induced CaMKII autophosphorylation. | [3] |
| Rat Pancreatic Islets | 10 µM | Not Specified | Inhibition of carbachol (B1668302) and potassium-stimulated insulin (B600854) secretion. | [3] |
| K562 Cells | 10 µM | 48 hours | Inhibition of cell growth and accumulation of cells in S phase. | [3][7] |
| Hep3B and HepG2 Cells | Dose-dependent | 16 hours (hypoxia) | Reduction of HIF-1α protein levels. | [8] |
| Isolated Rabbit Parietal Cells | 3 - 60 µM (IC50 of 20 µM) | Not Specified | Inhibition of carbachol-stimulated acid secretion. | [9] |
Table 3: In Vivo Dosage of KN-62
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Adult Rat | 2 pmol | i.c.v. | Inhibition of seizure-induced expression of brain-derived neurotrophic factor mRNA. | [3] |
| BALB/c Athymic Nude Mice | 5 mg/kg/day | i.p. (3x/week for 6 weeks) | Reduction of liver metastatic tumor burden. | [4] |
| Mice | 1 µ g/site | i.c.v. | Prevention of antidepressant-like behavior. | [4] |
Signaling Pathway
The diagram below illustrates the canonical CaMKII signaling pathway and the mechanism of inhibition by KN-62.
Caption: CaMKII signaling pathway and KN-62 inhibition mechanism.
Experimental Protocols
In Vitro CaMKII Kinase Assay
This protocol is adapted from methodologies described in the literature to determine the inhibitory effect of KN-62 on CaMKII activity in a cell-free system.[3][10]
Materials:
-
Purified CaMKII enzyme
-
KN-62 (dissolved in fresh DMSO)
-
Myosin light chain (as substrate)
-
Calmodulin
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Assay Buffer: 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube. For a 100 µL reaction, combine:
-
35 µL of 2.86x Assay Buffer (to a final concentration of 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂)
-
10 µL of 1 mg/mL myosin light chain (final concentration 10 µg)
-
1 µL of 10 µM calmodulin (final concentration 0.1 µM)
-
Varying concentrations of KN-62 (or DMSO for control)
-
Purified CaMKII enzyme
-
Nuclease-free water to a final volume of 90 µL.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the kinase reaction by adding 10 µL of 100 µM [γ-³³P]ATP (final concentration 10 µM).
-
Incubate the reaction at 30°C for 2 minutes.
-
Terminate the reaction by adding 1 mL of 10% TCA.
-
Spot the mixture onto P81 phosphocellulose paper and wash three times with 0.75% phosphoric acid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each KN-62 concentration relative to the DMSO control.
Cell-Based Assay for CaMKII Inhibition
This protocol provides a general framework for assessing the effect of KN-62 on CaMKII activity within a cellular context, such as inhibiting cell proliferation.[3]
Materials:
-
K562 cells (or other cell line of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
KN-62 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Multi-well culture plates (e.g., 6-well or 12-well)
Procedure:
-
Seed K562 cells in a multi-well plate at a density of 1 x 10⁵ cells/mL in complete culture medium.
-
Allow the cells to attach and resume growth for 24 hours.
-
Prepare serial dilutions of KN-62 in complete culture medium from the stock solution. A typical final concentration range is 1 µM to 20 µM. Include a DMSO-only control.
-
Replace the medium in the wells with the medium containing the different concentrations of KN-62 or DMSO.
-
Incubate the cells for the desired period (e.g., 48 hours).[3]
-
Following incubation, collect the cells from each well.
-
Wash the cells with PBS.
-
Resuspend the cells in a known volume of PBS and mix with an equal volume of Trypan Blue solution.
-
Count the number of viable cells using a hemocytometer or an automated cell counter.
-
Analyze the data to determine the effect of KN-62 on cell proliferation.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the effects of KN-62.
Caption: General experimental workflow for studying KN-62 effects.
Important Considerations
-
Specificity: While KN-62 is a potent CaMKII inhibitor, it also affects other kinases like CaMKI and CaMKIV, and is a non-competitive antagonist of the P2X7 receptor.[3][11] Control experiments, including the use of the inactive analog KN-92, are recommended to confirm that the observed effects are due to CaMKII inhibition.
-
Solubility: KN-62 is soluble in DMSO.[3] It is important to use fresh DMSO to avoid moisture absorption, which can reduce solubility. For in vivo studies, specific formulations in corn oil or a mix of DMSO, PEG300, Tween80, and water may be required.[3]
-
Autophosphorylated CaMKII: KN-62 does not inhibit the activity of already autophosphorylated CaMKII.[4][11] This is a critical consideration for experiments where CaMKII may be constitutively active.
By following these guidelines and protocols, researchers can effectively utilize KN-62 as a tool to elucidate the multifaceted roles of CaMKII in cellular processes and disease.
References
- 1. KN-62 - Wikipedia [en.wikipedia.org]
- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KN-62 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. KN-62 - LabNet Biotecnica [labnet.es]
- 7. The effect of KN-62, Ca2+/calmodulin dependent protein kinase II inhibitor on cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CaMKII Inhibitor KN-62 Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An inhibitor of Ca2+/calmodulin-dependent protein kinase II, KN-62, inhibits cholinergic-stimulated parietal cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
Application Notes and Protocols for Using KN-62 to Study Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
Introduction to Synaptic Plasticity and KN-62
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[1][2][3] Two of the most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP) and Long-Term Depression (LTD), representing the strengthening and weakening of synaptic connections, respectively.[4][5] A key molecular player in these processes is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a serine/threonine kinase that is highly abundant in neurons.[[“]][[“]][8]
KN-62 is a potent, cell-permeable, and selective inhibitor of CaMKII.[9] It serves as an invaluable pharmacological tool for dissecting the specific roles of CaMKII in the complex signaling cascades that underlie synaptic plasticity.[[“]] By inhibiting CaMKII, researchers can investigate whether the induction or maintenance of LTP and LTD is dependent on this kinase, thereby elucidating its necessity in these crucial neural functions.
Mechanism of Action of KN-62
KN-62 acts as a competitive inhibitor with respect to calmodulin (CaM).[9][10] It binds directly to the calmodulin-binding site on the CaMKII holoenzyme, preventing the binding of the Ca2+/CaM complex.[9][11] This action blocks the activation and subsequent autophosphorylation of CaMKII at the Thr286 site, a critical step for its sustained, calcium-independent activity.[[“]][9][12]
Key Points:
-
Mode of Inhibition: Competitive with calmodulin, allosteric with respect to ATP.[10]
-
Specificity: Selective for CaMKII over other kinases like PKA and PKC, although it can also inhibit CaMKI and CaMKIV.[13]
-
Target State: Inhibits the activation of CaMKII but does not inhibit the enzyme once it has been autophosphorylated.[9][11]
-
Off-Target Effects: KN-62 is also a non-competitive antagonist of the P2X7 purinergic receptor, with an IC50 of approximately 15 nM.[9][11][13] This is an important consideration when interpreting results, and the use of control compounds is recommended.
Signaling Pathways and Experimental Logic
LTP induction is typically initiated by a large influx of Ca2+ through NMDA receptors, which activates CaMKII.[[“]][14] Activated CaMKII then translocates to the postsynaptic density (PSD) and phosphorylates various substrates, including AMPA receptor subunits (like GluA1), leading to increased AMPA receptor conductance and trafficking to the synapse, thereby strengthening it.[12][14] KN-62 blocks this entire cascade at its root by preventing CaMKII activation.
Caption: CaMKII signaling cascade in LTP and inhibition by KN-62.
The logic of using KN-62 is straightforward: if applying KN-62 prior to an LTP-inducing stimulus prevents the potentiation of synaptic strength, it demonstrates that CaMKII activation is a necessary step for that specific form of plasticity.
Caption: Logical framework for using KN-62 to establish CaMKII's role.
Quantitative Data Summary
The effective concentration of KN-62 can vary depending on the preparation and experimental goals. The following tables summarize typical concentrations and their observed effects from various studies.
| Preparation | KN-62 Concentration | Observed Effect | Reference |
| Cultured Hippocampal Neurons | 10 µM | Decreased fluorescence intensity of active (phosphorylated) CaMKII by over 30%. | [15] |
| Hippocampal Slices | 3-5 µM | Blocked short-term synaptic potentiation induced by high Ca²⁺ ACSF. | [16] |
| Isolated Rabbit Parietal Cells | 3-60 µM (IC50 ~20 µM) | Inhibited carbachol-stimulated acid secretion. | [17] |
| In Vitro Kinase Assay | 0.9 µM (Ki) | Inhibition of rat brain CaMKII. | [11][13] |
| In Vitro Kinase Assay | 900 nM (IC50) | Inhibition of CaMKII. | [9] |
| Parameter | Value | Context | Reference |
| Ki (for CaMKII) | 0.9 µM | Potency of inhibition in cell-free assays. | [11][13] |
| IC50 (for P2X7 receptor) | ~15 nM | Potency for a known off-target effect. | [9][11][13] |
| Solubility in DMSO | 100 mg/mL (138.53 mM) | Stock solution preparation. | [13] |
Experimental Protocols
This protocol describes how to use KN-62 to test the necessity of CaMKII in LTP at the Schaffer collateral-CA1 synapse in acute mouse or rat hippocampal slices.
Materials:
-
KN-62 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools and vibratome
-
Electrophysiology rig with recording and stimulating electrodes
-
Perfusion system
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of KN-62 (e.g., 10 mM) in 100% DMSO.
-
Aliquot and store at -20°C or -80°C for long-term storage.[11] Avoid repeated freeze-thaw cycles.
-
-
Slice Preparation:
-
Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Electrophysiology Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Application of KN-62:
-
Prepare the working solution of KN-62 by diluting the stock solution into aCSF to the final desired concentration (e.g., 5-10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Switch the perfusion to the aCSF containing KN-62.
-
Pre-incubate the slice with KN-62 for at least 20-30 minutes prior to LTP induction to ensure adequate cell permeability and target engagement.
-
-
LTP Induction:
-
Induce LTP using a standard protocol, such as high-frequency stimulation (HFS; e.g., two trains of 100 Hz for 1 second) or theta-burst stimulation (TBS).[4]
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
-
In a successful experiment, the slice treated with KN-62 should show a significant reduction or complete block of LTP compared to control slices (perfused with aCSF containing the same concentration of DMSO).
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the average slope during the baseline period.
-
Compare the degree of potentiation (e.g., the average fEPSP slope from 50-60 minutes post-induction) between the KN-62 treated group and the control group.
-
Caption: Experimental workflow for an LTP inhibition study using KN-62.
Considerations and Best Practices
-
Controls: Always include a vehicle control (DMSO in aCSF) to account for any effects of the solvent. For rigorous studies, consider using an inactive analog of KN-62, such as KN-92, to control for off-target effects not related to CaMKII inhibition.[10]
-
Concentration: Use the lowest effective concentration possible to minimize off-target effects. A dose-response curve may be necessary to determine the optimal concentration for your specific preparation.
-
Pre-incubation Time: Ensure sufficient pre-incubation time for the inhibitor to permeate the tissue and inhibit its target before inducing plasticity.
-
Washout: KN-62 is a reversible inhibitor.[11] Washout experiments can be performed to see if the synaptic function recovers, confirming the specificity of the drug's effect.
-
Alternative Targets: Be mindful of the inhibitory action of KN-62 on P2X7 receptors, especially in systems where purinergic signaling is relevant.[9][13] If P2X7 involvement is suspected, complementary experiments with more specific P2X7 antagonists may be required.
References
- 1. Synaptic Plasticity Shapes Brain Connectivity: Implications for Network Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. How to teach this paper: ‘Behavioral time scale synaptic plasticity underlies CA1 place fields,’ by Bittner and Milstein et al. (2017) | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. The ups and downs of synaptic plasticity: influences on this particular ‘market’ | Semantic Scholar [semanticscholar.org]
- 5. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. KN-62 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An inhibitor of Ca2+/calmodulin-dependent protein kinase II, KN-62, inhibits cholinergic-stimulated parietal cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KN-62 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. A key player in the induction and maintenance of LTP in the CA1 region of the hippocampus is the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). KN-62 is a potent and specific, cell-permeable inhibitor of CaMKII. It acts by binding to the calmodulin-binding site of the kinase, thereby preventing its activation. These characteristics make KN-62 a valuable pharmacological tool for investigating the role of CaMKII in LTP and for screening potential therapeutic agents that may modulate this signaling pathway.
These application notes provide detailed protocols and quantitative data for the use of KN-62 in in vitro LTP studies, primarily focusing on the CA1 region of the hippocampus.
Data Presentation
The following tables summarize the quantitative effects of KN-62 on Long-Term Potentiation (LTP) in the hippocampal CA1 region.
| Parameter | Value | Species | Brain Region | Experimental Preparation | Reference |
| Effect on LTP | Blocks LTP induction | Rat | Hippocampus (CA1) | In vitro slices | [1] |
| Effect on Basal Synaptic Transmission | No effect | Rat | Hippocampus (CA1) | In vitro slices | [1] |
| Concentration for LTP Blockade | 6 µM | Mouse | Hippocampus (CA1) | In vitro slices | [2] |
| Effect on Mossy Fiber LTP | Not significantly affected | Rat | Hippocampus (CA3) | In vitro slices | [1] |
| Concentration of KN-62 | Degree of LTP Inhibition | Notes | Reference |
| 1 µM | Inhibition of 5-HT-evoked current | Xenopus oocytes injected with rat brain mRNA | [3] |
| 3.8 µM | Failure to elicit LTP | Entorhinal Cortex Layer II cells | [4] |
| 6 µM | Complete blockade of TBS-LTP | Mouse Hippocampal Slices (CA1) | [2] |
| 10 µM | Inhibition of pCaMKII activity by >30% | Cultured hippocampal neurons | [5] |
Signaling Pathways and Experimental Workflow
CaMKII Signaling Pathway in LTP
The diagram below illustrates the central role of CaMKII in the induction of LTP. Following high-frequency stimulation, glutamate (B1630785) release leads to the activation of NMDA receptors and a subsequent influx of calcium into the postsynaptic spine. This calcium influx activates Calmodulin, which in turn activates CaMKII. Activated CaMKII autophosphorylates and phosphorylates downstream targets, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in synaptic strength. KN-62 inhibits the activation of CaMKII by Calmodulin.
References
- 1. Effects of KN-62, a specific inhibitor of calcium/calmodulin-dependent protein kinase II, on long-term potentiation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Lasting LTP Requires Neither Repeated Trains for Its Induction Nor Protein Synthesis for Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress [frontiersin.org]
- 4. Pre- versus Post-synaptic Forms of LTP in Two Branches of the Same Hippocampal Afferent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Adrenergic receptor activation during distinct patterns of stimulation critically modulates the PKA-dependence of LTP in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of KN-62
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-62 is a potent, cell-permeable, and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes.[1][2] By competitively binding to the calmodulin-binding site of CaMKII, KN-62 prevents the activation of the enzyme.[2] It is important to note that KN-62 does not inhibit the activity of already autophosphorylated CaMKII.[1] In addition to its effects on CaMKII, KN-62 is also a potent non-competitive antagonist of the P2X7 receptor.[1][2] These properties make KN-62 a valuable tool for investigating CaMKII and P2X7 receptor-mediated signaling pathways in various physiological and pathological contexts.
Data Presentation
The following tables summarize quantitative data from in vivo and in vitro studies involving KN-62, providing a reference for dosage and effective concentrations.
Table 1: In Vivo Administration and Effects of KN-62
| Animal Model | Administration Route | Dosage | Dosing Regimen | Observed Effect | Reference |
| BALB/c athymic nude mice | Intraperitoneal (i.p.) | 5 mg/kg/day | Three times a week for 6 weeks | Significantly reduced liver metastatic tumor burden. | [1] |
| Mice | Intracerebroventricular (i.c.v.) | 1 µ g/site | Not specified | Prevented antidepressant-like behavior. | [1] |
Table 2: In Vitro Inhibitory Concentrations of KN-62
| Target | System | IC50 / Ki | Notes | Reference |
| CaMKII | Rat brain | Ki = 0.9 µM | Selective and reversible inhibition. | [1] |
| P2X7 Receptor | HEK293 cells | IC50 ≈ 15 nM | Noncompetitive antagonism. | [1] |
| ATP-stimulated Ba2+ influx | Human lymphocytes | IC50 = 12.7 nM | --- | [1] |
| Bz-ATP induced permeability | Human leukemic B lymphocytes | IC50 = 13.1 nM | --- | [1] |
Signaling Pathways and Experimental Workflow
CaMKII Signaling Pathway and KN-62 Inhibition
Caption: Inhibition of the CaMKII signaling pathway by KN-62.
General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo experiments using KN-62.
Experimental Protocols
Formulation of KN-62 for In Vivo Administration
KN-62 is a hydrophobic compound and requires a specific vehicle for in vivo administration. It is highly recommended to prepare fresh solutions for each experiment.
Injectable Formulation:
A commonly used vehicle for the administration of hydrophobic compounds like KN-62 is a mixture of DMSO, PEG300, Tween 80, and saline or ddH2O.
Materials:
-
KN-62 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH2O or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the required amount of KN-62 powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the KN-62 completely. The final concentration of DMSO in the injection solution should be kept low (e.g., 5%) to minimize toxicity.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 to the solution and mix until the solution is clear.
-
Finally, add sterile ddH2O or saline to reach the final desired volume and concentration. Mix well.
-
For example, to prepare a 1 mg/mL solution in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O:
-
Dissolve 1 mg of KN-62 in 50 µL of DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 500 µL of ddH2O to bring the total volume to 1 mL.
-
Oral Formulation:
For oral administration, a suspension can be prepared using carboxymethyl cellulose (B213188) sodium (CMC-Na).
Materials:
-
KN-62 powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile ddH2O
Protocol:
-
Prepare a sterile solution of 0.5% to 1% (w/v) CMC-Na in ddH2O.
-
Weigh the required amount of KN-62 powder.
-
Add the KN-62 powder to the CMC-Na solution.
-
Vortex or sonicate the mixture to create a homogenous suspension.
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
Prepared KN-62 formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Protocol:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly downwards on one side. The injection should be administered into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the KN-62 formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Stereotactic Intracranial Injection Protocol for Rats
This protocol requires specialized surgical equipment and aseptic techniques. All procedures should be performed in accordance with institutional animal care and use guidelines.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Micro-syringe pump and Hamilton syringe
-
Surgical drill
-
Sterile surgical instruments
-
Prepared KN-62 formulation
-
Analgesics and antibiotics as per veterinary recommendation
Protocol:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in the stereotaxic frame. Apply eye ointment to prevent corneal drying.
-
Shave and sterilize the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region from a rat brain atlas.
-
Drill a small burr hole in the skull at the determined coordinates.
-
Lower the injection needle attached to the Hamilton syringe to the correct depth.
-
Infuse the KN-62 solution at a slow and controlled rate (e.g., 0.1-0.2 µL/min) to prevent tissue damage.
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly withdraw the needle.
-
Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
Toxicity and Off-Target Considerations
Toxicity: There is limited publicly available data on the in vivo toxicity (e.g., LD50, maximum tolerated dose) of KN-62. It is crucial for researchers to perform a preliminary dose-response study to determine the optimal and non-toxic dose for their specific animal model and experimental conditions. This can be achieved through a pilot study where different doses of KN-62 are administered and the animals are monitored for signs of toxicity, such as weight loss, behavioral changes, or mortality.
Off-Target Effects and Controls: KN-62 has known off-target effects, including the inhibition of L-type Ca2+ channels and voltage-dependent K+ channels. To ensure that the observed effects are due to the inhibition of CaMKII, it is essential to include proper controls in the experimental design. The use of an inactive analog, such as KN-92, which does not inhibit CaMKII but shares a similar chemical structure, is highly recommended as a negative control.
This document is intended for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for HMRZ-62 (KN-62) in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMRZ-62, also known as KN-62, is a potent and selective inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] It functions as a cell-permeable compound, making it a valuable tool for studying CaMKII-mediated signaling pathways both in vitro and in cellular contexts.[2][3] These application notes provide detailed protocols and quantitative data for the use of this compound in kinase activity assays, aiding researchers in the investigation of CaMKII and related enzyme functions.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the calmodulin-binding site on CaMKII.[3][4] This action competitively blocks the binding of Ca2+/calmodulin complex to the enzyme, thereby preventing the autophosphorylation and subsequent activation of CaMKII.[3][4] It is important to note that this compound does not inhibit the activity of already autophosphorylated CaMKII.[4]
Quantitative Data
The inhibitory activity of this compound against various kinases and other targets has been quantified and is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Target | Inhibitor | Ki | IC50 | Assay Conditions |
| CaMKII (rat brain) | This compound (KN-62) | 0.9 µM | 900 nM | --- |
| CaMKI | This compound (KN-62) | --- | Equally potent as CaMKII | --- |
| CaMKIV | This compound (KN-62) | --- | Equally potent as CaMKII | --- |
| CaMK V | This compound (KN-62) | 0.8 µM | --- | --- |
| P2RX7 Receptor | This compound (KN-62) | --- | 15 nM | Non-competitive antagonism |
| PKA | This compound (KN-62) | --- | Inactive at 10 µM | --- |
| PKC | This compound (KN-62) | --- | Inactive at 10 µM | --- |
| MLCK | This compound (KN-62) | --- | Inactive at 10 µM | --- |
Experimental Protocols
In Vitro CaMKII Activity Assay
This protocol describes a standard in vitro kinase assay to determine the inhibitory effect of this compound on CaMKII activity using a radioactive ATP substrate.
Materials:
-
Recombinant CaMKII
-
This compound (KN-62)
-
Autocamtide 2 (or other specific CaMKII substrate)[5]
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂)[1]
-
Calmodulin (0.1 µM)[1]
-
10% Trichloroacetic acid (TCA)[1]
-
Scintillation counter and vials
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, 1 mM CaCl₂, and 0.1 µM calmodulin.[1]
-
Aliquot Master Mix: Distribute the master mix into individual reaction tubes.
-
Add Inhibitor: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the respective tubes.
-
Add Substrate and Enzyme: Add the CaMKII substrate (e.g., Autocamtide 2) and recombinant CaMKII to each tube.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP (final concentration, e.g., 10 µM).[1] The total reaction volume is typically 100 µL.[1]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 2 minutes).[1]
-
Terminate Reaction: Stop the reaction by adding 1 mL of 10% TCA.[1]
-
Quantify Phosphorylation: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Cell-Based Kinase Activity Assay
This protocol provides a general framework for assessing the effect of this compound on kinase activity within a cellular context.
Materials:
-
Cell line of interest (e.g., HD11 myelomonocytic cells)[5]
-
Cell culture medium and supplements
-
This compound (KN-62)
-
Stimulus (e.g., Lipopolysaccharide (LPS) to activate CaMKII pathways)[5]
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-substrate, anti-total protein)
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time before stimulating with an appropriate agonist (e.g., LPS).[5]
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known CaMKII substrate.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with an antibody for the total protein of the substrate to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal and compare the effects of different this compound concentrations.
Visualizations
Caption: this compound inhibits CaMKII activation.
Caption: Workflow for an in vitro kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. KN-62 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KN-62, a selective inhibitor of Ca(2+)/calmodulin-dependent protein kinase II, inhibits the lysozyme pre-mRNA splicing in myelomonocytic HD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-CaMKII Following KN-62 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Calcium/calmodulin-dependent protein kinase II (p-CaMKII) using Western blotting after treatment with the inhibitor KN-62. This protocol is intended for researchers in neuroscience, cardiology, and oncology studying CaMKII signaling pathways.
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a crucial role in decoding intracellular calcium signals.[1][2] Its activation, through autophosphorylation at key residues like Threonine 286 (for the alpha isoform), is a critical event in various cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation.[1][3][4] Dysregulation of CaMKII activity has been implicated in numerous diseases, making it a significant target for therapeutic intervention.
KN-62 is a potent, cell-permeable, and selective inhibitor of CaMKII.[5][6] It acts by binding to the calmodulin-binding site of the kinase, thereby preventing its activation by the Ca²⁺/calmodulin complex and subsequent autophosphorylation.[5][7] Western blotting is a widely used technique to detect changes in the phosphorylation state of CaMKII, providing a reliable method to assess the efficacy of inhibitors like KN-62.[8][9]
Signaling Pathway
The activation of CaMKII is initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), inducing a conformational change that allows the Ca²⁺/CaM complex to bind to the regulatory domain of CaMKII. This binding event displaces the autoinhibitory domain from the catalytic domain, leading to the activation of the kinase. The activated CaMKII can then autophosphorylate an adjacent CaMKII subunit within the holoenzyme at Thr286. This autophosphorylation traps CaM and renders the kinase autonomously active even after calcium levels have returned to baseline.[3][10] KN-62 competitively inhibits the binding of Ca²⁺/CaM to CaMKII, thus preventing its activation and autophosphorylation.[5][7]
Experimental Protocol
This protocol outlines the steps for treating cells with KN-62, preparing cell lysates, and performing a Western blot to detect p-CaMKII.
Materials
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
KN-62 (and inactive analog KN-92 for control, optional)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-CaMKII (Thr286)
-
Mouse anti-Total CaMKII
-
Mouse anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere and reach the desired confluency.
-
Prepare stock solutions of KN-62 in DMSO. The final concentration of KN-62 may range from 1 µM to 10 µM, which should be optimized for the specific cell line and experimental conditions.[8]
-
Treat cells with the desired concentration of KN-62 for the appropriate duration (e.g., 30 minutes to 24 hours). Include a vehicle control (DMSO) and an untreated control. An inactive analog like KN-92 can also be used as a negative control.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against p-CaMKII (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total CaMKII and a loading control like β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-CaMKII signal to the total CaMKII signal and/or the loading control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison of the effects of different KN-62 concentrations on CaMKII phosphorylation.
| Treatment Group | KN-62 Concentration (µM) | Normalized p-CaMKII/Total CaMKII Ratio (Arbitrary Units) | Standard Deviation |
| Untreated Control | 0 | 1.00 | ± 0.12 |
| Vehicle (DMSO) | 0 | 0.98 | ± 0.15 |
| KN-62 | 1 | 0.65 | ± 0.09 |
| KN-62 | 5 | 0.32 | ± 0.05 |
| KN-62 | 10 | 0.15 | ± 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Troubleshooting
-
No or weak p-CaMKII signal: Ensure that the cells were stimulated to induce CaMKII phosphorylation before inhibitor treatment if basal phosphorylation is low. Check antibody dilutions and incubation times. Confirm the activity of the ECL substrate.
-
High background: Increase the number and duration of washes. Optimize the blocking conditions (e.g., switch from milk to BSA). Use a fresh batch of antibodies.
-
Uneven loading: Ensure accurate protein quantification and careful loading of the gel. Always normalize to a loading control.
-
Non-specific bands: Optimize antibody concentration and blocking conditions. Ensure the purity of the cell lysate.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of KN-62 on CaMKII phosphorylation, providing valuable insights into CaMKII-mediated signaling pathways in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. CAMK - Wikipedia [en.wikipedia.org]
- 3. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KN-62 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing KN-62 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KN-62, a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), in the study of synaptic plasticity using hippocampal slice electrophysiology. This document outlines the mechanism of action of KN-62, its effects on synaptic transmission, and detailed protocols for its application in investigating long-term potentiation (LTP) and long-term depression (LTD).
Introduction
KN-62 is a valuable pharmacological tool for dissecting the molecular underpinnings of synaptic plasticity, learning, and memory. It acts as a selective and cell-permeable inhibitor of CaMKII, a key enzyme in the signaling cascade that leads to the induction of LTP. By binding to the calmodulin-binding site of CaMKII, KN-62 prevents the autophosphorylation and subsequent sustained activation of the kinase, which is a critical step in the expression of LTP.[1] Understanding the precise effects of KN-62 on synaptic function is crucial for interpreting experimental results and for its potential application in drug development targeting neurological and psychiatric disorders.
Mechanism of Action
KN-62 is a selective inhibitor of CaMKII with a Ki of 0.9 µM for the rat brain enzyme. It is important to note that KN-62 also functions as a non-competitive antagonist of the P2X7 receptor at significantly lower concentrations (IC50 of ~15 nM). This dual activity should be considered when designing experiments and interpreting data, particularly at lower concentration ranges. In cultured hippocampal neurons, a concentration of 10 µM KN-62 has been demonstrated to decrease the fluorescence intensity of phosphorylated CaMKII by over 30%.[2]
Data Presentation
The following tables summarize the quantitative data available on the effects of KN-62 in hippocampal and related preparations.
Table 1: Inhibitory Effects of KN-62 on CaMKII Activity
| Preparation | KN-62 Concentration | Effect | Reference |
| Rat Brain CaMKII | 0.9 µM (Ki) | Inhibition of CaMKII activity | [Not explicitly cited] |
| Cultured Hippocampal Neurons | 10 µM | >30% decrease in pCaMKII fluorescence intensity | [2] |
Table 2: Effects of KN-62 on Long-Term Potentiation (LTP) in Hippocampal Slices
| Hippocampal Region | KN-62 Concentration | Effect on LTP | Basal Transmission | Reference |
| CA1 | Not specified | Blocked generation of LTP when applied before and during tetanus | No effect | [1] |
| CA3 (Mossy Fiber) | Not specified | No significant effect | Not specified | [1] |
Table 3: Effects of KN-62 on Long-Term Depression (LTD) in Hippocampal Slices
| Hippocampal Region | KN-62 Concentration | Effect on LTD | Reference |
| CA1 | Data not available | Not available in searched literature | N/A |
Note: Quantitative data on the specific effects of KN-62 on hippocampal LTD are not well-documented in the reviewed literature. Researchers are encouraged to perform initial dose-response experiments to determine the optimal concentration for their specific LTD induction protocol.
Table 4: Effects of KN-62 on Short-Term Plasticity in Hippocampal Slices
| Plasticity Type | Hippocampal Region | KN-62 Concentration | Effect | Reference |
| Paired-Pulse Facilitation (PPF) | CA1 | Data not available | Not available in searched literature | N/A |
Note: While direct data on KN-62's effect on PPF is limited, its mechanism of action primarily targets postsynaptic CaMKII, suggesting a minimal direct effect on presynaptic release probability which underlies PPF.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is adapted from established methods for preparing viable hippocampal slices for electrophysiological recording.
Materials and Reagents:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice-cold slicing solution (aCSF)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
Slicing Solution (Sucrose-based aCSF, in mM):
-
87 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
25 NaHCO3
-
75 Sucrose
-
25 Glucose
-
0.5 CaCl2
-
7 MgCl2
Standard aCSF (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
26 NaHCO3
-
10 Glucose
-
2 CaCl2
-
1 MgCl2
Procedure:
-
Continuously bubble both slicing and standard aCSF with carbogen for at least 20 minutes prior to use and throughout the procedure.
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing solution.
-
Trim the brain to create a flat surface for mounting on the vibratome stage.
-
Mount the brain and begin slicing in the ice-cold, carbogenated slicing solution. Cut transverse hippocampal slices at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing carbogenated standard aCSF at 32-34°C for 30 minutes.
-
Allow the slices to equilibrate at room temperature in the same chamber for at least 1 hour before recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording
Materials and Reagents:
-
Prepared hippocampal slices
-
Recording chamber with continuous perfusion of carbogenated standard aCSF (2-3 mL/min) at 30-32°C
-
Glass microelectrodes (1-5 MΩ) filled with standard aCSF
-
Bipolar stimulating electrode
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Transfer a single slice to the recording chamber.
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and the recording electrode in the apical dendritic layer of CA1, approximately 400-500 µm away.
-
Deliver single voltage pulses to establish a baseline synaptic response. Determine the stimulus intensity that elicits 40-50% of the maximal fEPSP slope.
-
Record stable baseline fEPSPs at 0.05 Hz for at least 20-30 minutes.
Protocol 3: Investigating the Effect of KN-62 on LTP
Procedure:
-
Prepare KN-62 stock solution in DMSO and dilute to the final desired concentration in standard aCSF on the day of the experiment.
-
After establishing a stable baseline recording as described in Protocol 2, switch the perfusion to aCSF containing KN-62 (or vehicle control).
-
Perfuse with the KN-62 solution for at least 20-30 minutes to ensure equilibration in the tissue.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue to record fEPSPs at 0.05 Hz for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.
Protocol 4: Investigating the Effect of KN-62 on LTD
Procedure:
-
Follow steps 1-3 of Protocol 3 to establish a baseline and apply KN-62.
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Continue to record fEPSPs at 0.05 Hz for at least 60 minutes post-LFS.
-
Analyze the data by normalizing the fEPSP slope to the pre-LFS baseline.
Concluding Remarks
KN-62 is a powerful tool for investigating the role of CaMKII in hippocampal synaptic plasticity. When using this inhibitor, it is essential to consider its concentration-dependent effects and potential off-target activities. The protocols provided here offer a framework for conducting well-controlled experiments to elucidate the specific contributions of CaMKII to LTP and LTD. Further investigation is warranted to establish a clear dose-response relationship for KN-62 in hippocampal slices and to clarify its effects on LTD.
References
Application of KN-62 in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN-62 is a potent, cell-permeable, and selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a multifunctional serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, apoptosis, and cell migration.[1][2] Emerging research has highlighted the significance of CaMKII in cancer progression, making it a promising target for therapeutic intervention.[3] KN-62 exerts its inhibitory effect by binding to the calmodulin-binding site of CaMKII, thereby preventing its activation.[1] This document provides detailed application notes and protocols for the use of KN-62 in cancer cell line research, summarizing its effects on various cancer cell lines and providing methodologies for key in vitro experiments.
Mechanism of Action
KN-62 is a derivative of isoquinolinesulfonamide (B3044496) that acts as a competitive inhibitor with respect to calmodulin for binding to CaMKII.[1] By blocking the binding of the Ca²⁺/calmodulin complex to CaMKII, KN-62 prevents the autophosphorylation and subsequent activation of the kinase.[1] It is important to note that KN-62 is less effective at inhibiting already autophosphorylated, autonomously active CaMKII.[2][4] Beyond its primary target, KN-62 has also been shown to be a potent non-competitive antagonist of the P2X7 purinergic receptor.[1]
The inhibition of CaMKII by KN-62 in cancer cells leads to the modulation of several downstream signaling pathways, impacting cell proliferation, survival, and motility.
Data Presentation: Efficacy of KN-62 in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of KN-62 in various cancer cell lines. These values demonstrate the differential sensitivity of cancer cells to KN-62 treatment.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| K562 | Chronic Myeloid Leukemia | ~10 | Growth Inhibition | [5] |
| NOS3AR | Ovarian Cancer (Adriamycin-resistant) | ~10 (overcomes resistance) | MTT Assay | [6] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 10 µM | Western Blot | [7] |
| Hep3B | Hepatocellular Carcinoma | Not explicitly stated, but effective at 10 µM | Western Blot | [7] |
| MCF7 | Breast Cancer | No significant effect at high concentrations | Western Blot | [7] |
| SK-N-MC | Neuroblastoma | No significant effect at high concentrations | Western Blot | [7] |
Note: IC50 values can vary depending on the assay conditions, including incubation time and cell density. The values presented here are for comparative purposes.
Key Applications and Effects in Cancer Cell Lines
Inhibition of Cell Proliferation and Cell Cycle Arrest
KN-62 has been demonstrated to inhibit the growth of various cancer cell lines.[2][5] This anti-proliferative effect is often associated with the induction of cell cycle arrest. For instance, in K562 and HeLa cells, treatment with KN-62 can lead to an accumulation of cells in the G1 and/or S phase of the cell cycle.[2][4][5]
Induction of Apoptosis
While some studies suggest that KN-62 may not directly induce apoptosis in all cancer cell lines, it can potentiate the apoptotic effects of other chemotherapeutic agents.[8] The inhibition of CaMKII can sensitize cancer cells to apoptosis by modulating the expression of apoptosis-related proteins.
Suppression of Hypoxia-Inducible Factor-1α (HIF-1α)
In hepatocellular carcinoma cells, KN-62 has been shown to suppress the hypoxic induction of HIF-1α, a key transcription factor involved in tumor adaptation to low oxygen environments, angiogenesis, and metastasis.[6][7][9] KN-62 achieves this by inhibiting AKT signaling, which in turn reduces the translation of HIF-1α protein.[6][7]
Inhibition of Cancer Cell Migration and Invasion
CaMKII plays a role in regulating the cytoskeletal dynamics necessary for cell motility. Consequently, KN-62 has been found to inhibit the migration and invasion of various cancer cells, including gastric cancer.[8] This suggests a potential role for KN-62 in targeting metastatic cancer.
Reversal of Drug Resistance
In certain cancer cell lines, KN-62 has been shown to reverse resistance to conventional chemotherapeutic drugs. For example, in Adriamycin-resistant human ovarian cancer cells (NOS3AR), KN-62 was found to overcome this resistance, partly by increasing the intracellular accumulation of Adriamycin.[10]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of KN-62 on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of KN-62 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
KN-62 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of KN-62 in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the KN-62 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
KN-62
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of KN-62 for the specified duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cancer cell line of interest
-
KN-62
-
6-well plates
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with KN-62 as described for the apoptosis assay.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of KN-62 on the collective migration of a sheet of cells.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
KN-62
-
Sterile 200 µL pipette tips
-
PBS
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of KN-62 or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and capture images of the same field at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Cancer cell line of interest
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
KN-62
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentration of KN-62 or a vehicle control.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ cells in 200 µL of the serum-free medium (with or without KN-62) into the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
Conclusion
KN-62 serves as a valuable tool for investigating the role of CaMKII in cancer biology. Its ability to inhibit cell proliferation, suppress HIF-1α, hinder migration and invasion, and potentially reverse drug resistance makes it a compound of significant interest in preclinical cancer research. The protocols provided herein offer a framework for researchers to explore the multifaceted effects of KN-62 on various cancer cell lines, contributing to a better understanding of CaMKII signaling in cancer and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved therapy for neuroblastoma using a combination approach: superior efficacy with vismodegib and topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of KN-62, Ca2+/calmodulin-dependent protein kinase II inhibitor, on adriamycin resistance of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel protein kinase D inhibitors cause potent arrest in prostate cancer cell growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypothesis [hypothes.is]
Troubleshooting & Optimization
Navigating the Off-Target Landscape of KN-62: A Guide for Researchers
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of KN-62, a widely used CaMKII inhibitor, with a specific focus on its interactions with ion channels. Understanding these off-target activities is critical for accurate experimental design and data interpretation.
Summary of KN-62's Target and Off-Target Activities
KN-62 is a potent, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). However, it exhibits significant off-target effects, most notably as a potent antagonist of the P2X7 receptor, an ATP-gated ion channel. It also directly modulates the activity of various voltage-gated ion channels.
Quantitative Data on KN-62 Inhibition
| Target | Species/Cell Type | Inhibition Metric | Value | Reference |
| Primary Target | ||||
| CaMKII | Rat Brain | Ki | 0.9 µM | [1] |
| CaMKII | - | IC50 | 900 nM | [2] |
| Off-Target Ion Channels | ||||
| P2X7 Receptor | Human Lymphocytes | IC50 (ATP-stimulated Ba2+ influx) | 12.7 nM | [1] |
| P2X7 Receptor | HEK293 Cells | IC50 (BzATP-induced Ca2+ influx) | ~15 nM | [2] |
| Voltage-Dependent Ca2+ Channels | Rat Anterior Pituitary Cells | IC50 (High KCl-stimulated prolactin secretion) | 95 nM | [3] |
| Voltage-Gated Ca2+ Channels | - | - | Inhibition at > 1 µM |
Frequently Asked Questions (FAQs)
Q1: I am using KN-62 to inhibit CaMKII, but I am observing effects at nanomolar concentrations. Is this expected?
A1: No, this is likely an off-target effect. The Ki of KN-62 for CaMKII is 0.9 µM, and the IC50 is 900 nM.[1][2] Effects observed in the low nanomolar range (e.g., 10-100 nM) are more likely attributable to its potent antagonism of the P2X7 receptor (IC50 ~15 nM) or its effects on voltage-gated calcium channels (IC50 ~95 nM for inhibition of depolarization-induced effects).[1][2][3]
Q2: How can I differentiate between CaMKII-mediated effects and off-target effects of KN-62 in my experiments?
A2: To dissect the specific pathway being affected, consider the following control experiments:
-
Use a structurally different CaMKII inhibitor: Compounds like KN-93, while also having their own off-target profile, can help confirm if the observed effect is specific to CaMKII inhibition.
-
Employ a P2X7 receptor antagonist: If the effect is blocked by a specific P2X7 antagonist (e.g., A-740003), it is likely mediated by this off-target.
-
Vary the stimulus: If the effect is only observed with ATP or BzATP stimulation, a P2X7-mediated pathway is probable. If the effect is seen with depolarization (e.g., high KCl), involvement of voltage-gated ion channels should be investigated.
-
Genetic knockdown/knockout: Using siRNA or CRISPR to reduce the expression of CaMKII or P2X7 can provide more definitive evidence for the target responsible for the observed phenotype.
Q3: What are the known off-target ion channels affected by KN-62?
A3: The most well-characterized off-target is the P2X7 receptor , where KN-62 acts as a potent non-competitive antagonist.[2] There is also strong evidence for direct inhibition of L-type voltage-gated calcium channels .[4] Additionally, KN-62 has been reported to block macroscopic voltage-dependent potassium (Kv) currents , although specific IC50 values are not well-defined.
Q4: I am seeing a decrease in intracellular calcium upon application of KN-62. What could be the cause?
A4: This is a common observation and can be attributed to at least two off-target effects. Firstly, if your experimental system involves ATP, KN-62 is likely blocking calcium influx through P2X7 receptors. Secondly, KN-62 can directly inhibit voltage-gated calcium channels, thus reducing calcium entry upon cell depolarization.[3][4]
Troubleshooting Guides
Problem 1: Unexpected inhibition of cellular response at low KN-62 concentrations (<100 nM).
-
Possible Cause: Potent antagonism of the P2X7 receptor.
-
Troubleshooting Steps:
-
Check for ATP in your media: Basal levels of ATP can be present in cell culture, sufficient to activate P2X7 receptors.
-
Co-application with a P2X7 agonist: Apply a specific P2X7 agonist like BzATP. If KN-62 blocks the BzATP-induced response, it confirms P2X7 antagonism.
-
Use a P2X7-null cell line: If available, repeat the experiment in a cell line that does not express the P2X7 receptor.
-
Problem 2: KN-62 inhibits depolarization-induced signaling (e.g., neurotransmitter release, hormone secretion).
-
Possible Cause: Direct block of voltage-gated calcium channels.
-
Troubleshooting Steps:
-
Perform dose-response experiments: Determine the IC50 for the inhibition of the depolarization-induced response. An IC50 in the range of 100 nM would be consistent with effects on voltage-gated calcium channels.[3]
-
Use a specific L-type calcium channel blocker: Compare the effect of KN-62 with a known L-type calcium channel blocker (e.g., nifedipine, verapamil). Similar effects would suggest a common mechanism.
-
Directly measure calcium currents: Use patch-clamp electrophysiology to directly assess the effect of KN-62 on voltage-gated calcium currents in your cells.
-
Problem 3: Altered membrane potential or excitability in the presence of KN-62.
-
Possible Cause: Inhibition of voltage-gated potassium channels.
-
Troubleshooting Steps:
-
Measure membrane potential: Use a membrane potential-sensitive dye or electrophysiology to determine if KN-62 alters the resting membrane potential or action potential characteristics.
-
Use specific potassium channel blockers: Compare the effects of KN-62 to known Kv channel blockers (e.g., 4-aminopyridine, tetraethylammonium) to see if they phenocopy the results.
-
Perform voltage-clamp experiments: Directly measure potassium currents to confirm inhibition by KN-62.
-
Experimental Protocols
Key Experiment: Assessing Off-Target Effects on P2X7 Receptors using a Calcium Influx Assay
Objective: To determine the IC50 of KN-62 for the inhibition of P2X7 receptor-mediated calcium influx.
Methodology:
-
Cell Culture: Culture a cell line endogenously expressing the P2X7 receptor (e.g., HEK293 cells stably expressing P2X7, or a macrophage cell line) in a 96-well black-walled, clear-bottom plate.
-
Fluorescent Calcium Indicator Loading:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of KN-62 in the physiological salt solution.
-
Incubate the cells with the different concentrations of KN-62 or vehicle control for 10-15 minutes.
-
-
Measurement of Calcium Influx:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a P2X7 receptor agonist (e.g., BzATP at a concentration that elicits a submaximal response, typically in the 10-100 µM range) to all wells simultaneously using an automated injector.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Normalize the data to the vehicle control response (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known P2X7 antagonist, 100% inhibition).
-
Plot the normalized response against the logarithm of the KN-62 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathways affected by KN-62.
Caption: Troubleshooting workflow for KN-62 off-target effects.
References
- 1. KN-62 | CaMK inhibitor | CAS 127191-97-3 | calmodulin-dependent protein kinase II | Buy KN62 from Supplier InvivoChem [invivochem.com]
- 2. KN-62 - Wikipedia [en.wikipedia.org]
- 3. KN-62, a calcium/calmodulin-dependent protein kinase II inhibitor, inhibits high potassium-stimulated prolactin secretion and intracellular calcium increases in anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of voltage-gated Ca2+ channels and insulin secretion in HIT cells by the Ca2+/calmodulin-dependent protein kinase II inhibitor KN-62: comparison with antagonists of calmodulin and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for KN-62 Off-Target Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the off-target activities of KN-62, a commonly used CaMKII inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of KN-62?
KN-62 is a selective and reversible inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] It acts as an allosteric inhibitor, competitive with calmodulin binding, and does not compete with ATP.[2] This means it prevents the activation of CaMKII by calcium/calmodulin.
Q2: What are the known major off-target activities of KN-62?
The most significant off-target activity of KN-62 is its potent, non-competitive antagonism of the purinergic P2X7 receptor.[1] Notably, the inhibitory potency of KN-62 at the P2X7 receptor is substantially higher (in the nanomolar range) than for its intended target, CaMKII (in the micromolar range).[1][3] KN-62 is also known to inhibit other members of the CaMK family, including CaMKI and CaMKIV, with similar potency to CaMKII.[3]
Q3: Is there an inactive analog of KN-62 that can be used as a negative control?
Yes, KN-04 is a structural analog of KN-62 that does not inhibit CaMKII and can be used as a negative control to determine if the observed effects are independent of CaMKII inhibition.[2][4]
Q4: How can I differentiate between the effects of KN-62 on CaMKII and the P2X7 receptor in my experiments?
Distinguishing between CaMKII and P2X7 receptor-mediated effects is crucial. A multi-pronged approach is recommended:
-
Pharmacological Controls:
-
Use a specific P2X7 receptor antagonist (e.g., A-740003 or AZ10606120) in conjunction with KN-62. If the effect of KN-62 is blocked by the P2X7 antagonist, it is likely mediated by the P2X7 receptor.
-
Conversely, use a structurally different CaMKII inhibitor with a different mechanism of action (e.g., an ATP-competitive inhibitor) to see if it phenocopies the effect of KN-62.
-
-
Genetic Approaches:
-
Utilize cell lines or animal models with genetic knockout or knockdown of the P2X7 receptor. If the effect of KN-62 is absent in these models, it confirms the involvement of the P2X7 receptor.
-
Similarly, use systems with knockout or knockdown of CaMKII to verify its role.
-
-
Inactive Controls:
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected cellular response at low nanomolar concentrations of KN-62. | The effect is likely mediated by P2X7 receptor inhibition due to its high potency at this off-target. | 1. Confirm P2X7 receptor expression in your experimental system.2. Perform a P2X7 receptor activity assay (see Protocol 2).3. Use a specific P2X7 receptor antagonist to see if it blocks the observed effect. |
| Results with KN-62 are inconsistent or not reproducible. | This could be due to off-target effects, variability in P2X7 receptor expression, or differences in experimental conditions. | 1. Rigorously control for off-target effects using the strategies outlined in FAQ 4.2. Ensure consistent cell culture conditions, as P2X7 receptor expression can vary.3. Include positive and negative controls in every experiment, including the inactive analog KN-04. |
| Uncertainty if the observed effect is due to CaMKII inhibition or another kinase. | KN-62 is known to inhibit other CaMK family members and may have other, uncharacterized kinase off-targets. | 1. Perform a kinase selectivity profiling assay to assess the effect of KN-62 on a broader panel of kinases (see Protocol 3 for a general approach).2. Use structurally and mechanistically distinct CaMKII inhibitors to confirm that the effect is specific to CaMKII inhibition. |
Quantitative Data Summary
Table 1: On-Target and Off-Target Activity of KN-62
| Target | Activity | Reported IC₅₀/Kᵢ | References |
| CaMKII | On-Target Inhibition | Kᵢ = 0.9 µM | [1][3] |
| P2X7 Receptor | Off-Target Antagonism | IC₅₀ ≈ 15 nM | [1] |
| CaMKI | Off-Target Inhibition | Potency similar to CaMKII | [3] |
| CaMKIV | Off-Target Inhibition | Potency similar to CaMKII | [3] |
Experimental Protocols
Protocol 1: In Vitro CaMKII Kinase Assay
This protocol provides a general method for measuring CaMKII activity in vitro and assessing the inhibitory effect of KN-62.
Materials:
-
Recombinant CaMKII enzyme
-
Calmodulin
-
CaCl₂
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)
-
CaMKII substrate (e.g., Autocamtide-2)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
KN-62 and KN-04 (dissolved in DMSO)
-
Stop solution (e.g., phosphoric acid for radiometric assays)
-
Scintillation counter or other appropriate detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CaCl₂, calmodulin, and the CaMKII substrate.
-
Add varying concentrations of KN-62 or KN-04 (and a DMSO vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and recombinant CaMKII enzyme.
-
Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding the stop solution.
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of KN-62 and determine the IC₅₀ value.
Protocol 2: P2X7 Receptor Activity Assay (Dye Uptake)
This protocol describes a common method to measure P2X7 receptor activation by monitoring the uptake of a fluorescent dye like YO-PRO-1.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with a P2X7 expression vector)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
YO-PRO-1 iodide or similar fluorescent dye
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
KN-62 and a specific P2X7 antagonist
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed the P2X7-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add the fluorescent dye (e.g., YO-PRO-1 at 1-5 µM) to the cells and incubate for 15-30 minutes at 37°C.
-
During the dye incubation, pre-treat the cells with varying concentrations of KN-62, a specific P2X7 antagonist, or a vehicle control.
-
Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the P2X7 agonist (e.g., ATP to a final concentration of 1-5 mM) to stimulate receptor activation and dye uptake.
-
Continue to monitor the increase in fluorescence over time.
-
Calculate the rate of dye uptake and determine the inhibitory effect of KN-62.
Protocol 3: General Workflow for Kinase Selectivity Profiling
-
Select a Kinase Panel: Choose a diverse panel of kinases representing different branches of the human kinome. Several companies offer panels of hundreds of kinases.
-
Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP filter binding) or non-radiometric methods (e.g., ADP-Glo, LanthaScreen).
-
Inhibitor Concentration: Screen KN-62 at one or more fixed concentrations (e.g., 1 µM and 10 µM) against the entire kinase panel.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentrations.
-
Follow-up: For any significant "hits" (kinases inhibited above a certain threshold), perform dose-response experiments to determine the IC₅₀ values.
-
Selectivity Score: Analyze the data to generate a selectivity profile, often visualized as a kinome tree map or by calculating selectivity scores.
Visualizations
Caption: Mechanism of KN-62 on- and off-target activity.
Caption: Logical workflow for dissecting KN-62's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of KN-62, a Selective Inhibitor of Calmodulin-Dependent Kinase II, On Mouse Oocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y1 and P2X7 receptors induce calcium/calmodulin-dependent protein kinase II phosphorylation in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ca++/calmodulin-dependent protein kinase II inhibitors KN62 and KN93, and their inactive analogues KN04 and KN92, inhibit nicotinic activation of tyrosine hydroxylase in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
KN-62 solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on KN-62, focusing on solubility, experimental use, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is KN-62 and what is its primary mechanism of action?
A1: KN-62 is a selective, reversible, and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] Its primary mechanism involves binding directly to the calmodulin (CaM) binding site of CaMKII.[2][3] This action competitively blocks the Ca2+/CaM complex from activating the kinase, thereby preventing its downstream signaling.[2] It is important to note that KN-62 does not inhibit CaMKII that has already been activated via autophosphorylation.[3]
Q2: What are the recommended solvents for dissolving KN-62?
A2: KN-62 is characterized by its hydrophobicity and is practically insoluble in water.[1][2] The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] It also shows some solubility in ethanol, particularly with the aid of ultrasonication.[1]
Q3: How should I store KN-62 powder and stock solutions?
A3: Unreconstituted KN-62 powder should be stored desiccated at -20°C.[1] Once dissolved into a stock solution (e.g., in DMSO), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or at -80°C for up to one year.[3]
Q4: What are the known off-target effects of KN-62?
A4: Besides its primary target CaMKII, KN-62 is also a potent non-competitive antagonist of the purinergic P2X7 receptor, with an IC50 of approximately 15 nM.[3][4] It can also inhibit other CaM Kinases, such as CaMKI and CaMKIV, with similar potency to CaMKII.[4] Researchers should consider these off-target effects when interpreting experimental data.
Q5: At what concentration is KN-62 typically used in cell culture experiments?
A5: The effective concentration can vary by cell type and experimental design. However, a common concentration used in published studies to achieve CaMKII inhibition in cultured cells is 10 µM.[1]
Data Presentation
KN-62 Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Weight | 721.9 g/mol | [1] |
| Formula | C₃₈H₃₅N₅O₆S₂ | [1] |
| CAS Number | 127191-97-3 | [1] |
| Solubility in DMSO | ≥ 36.1 mg/mL (approx. 50 mM) | [1] |
| Solubility in Ethanol | ≥ 15.88 mg/mL (with ultrasonication) | [1] |
| Solubility in Water | Insoluble | [1] |
KN-62 Inhibitory Concentrations
| Target | Potency | Reference |
| CaMKII | Kᵢ = 0.9 µM | [3][4] |
| P2X7 Receptor | IC₅₀ ≈ 15 nM | [3][4] |
Experimental Protocols
Protocol: Preparation of a 10 mM KN-62 Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM KN-62 stock solution.
Materials:
-
KN-62 powder (MW: 721.9 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortexer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you need 7.22 mg of KN-62.
-
Calculation: 0.01 mol/L * 1 L/1000 mL * 721.9 g/mol * 1000 mg/g * 1 mL = 7.219 mg
-
-
Weighing: Carefully weigh out 7.22 mg of KN-62 powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of high-quality DMSO to the vial containing the KN-62 powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, warm the solution at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| KN-62 powder won't dissolve in DMSO. | 1. Insufficient mixing.2. Low-quality or non-anhydrous DMSO.3. Compound has precipitated out of the solvent. | 1. Vortex the solution for a longer duration.2. Gently warm the tube at 37°C for 10-15 minutes.[1]3. Briefly use an ultrasonic bath to aid dissolution.[1]4. Ensure you are using high-purity, anhydrous DMSO. |
| Precipitate forms immediately upon diluting DMSO stock into aqueous media (e.g., cell culture medium, PBS). | 1. The final concentration exceeds the aqueous solubility limit of KN-62.2. Incomplete dissolution of the initial DMSO stock.3. Shock precipitation from rapid dilution. | 1. Ensure your final working concentration is sufficiently low (typically ≤10 µM).2. Before diluting, confirm your DMSO stock is a clear solution with no visible particulates.3. Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.4. Prepare the final dilution fresh immediately before use. |
| Inconsistent experimental results. | 1. Degradation of KN-62 due to multiple freeze-thaw cycles.2. Inaccurate concentration of the stock solution.3. Precipitation of the compound in the final experimental medium. | 1. Always use fresh aliquots for each experiment to avoid freeze-thaw degradation.2. Re-verify the calculations and weighing steps used to make the stock solution.3. After preparing the final dilution, visually inspect the solution for any cloudiness or precipitate before applying it to cells or samples. |
Visualizations
Caption: KN-62 inhibits the CaMKII signaling pathway.
Caption: Experimental workflow for preparing KN-62 solutions.
Caption: Troubleshooting logic for KN-62 precipitation issues.
References
Technical Support Center: Interpreting Unexpected Results with HMRZ-62 (KN-62)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with HMRZ-62 (KN-62), a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (KN-62)?
A1: this compound (KN-62) is a selective, cell-permeable inhibitor of CaMKII.[1] It functions by binding directly to the calmodulin (CaM) binding site on the CaMKII enzyme. This binding is competitive with respect to CaM and prevents the activation of the kinase by the Ca2+/CaM complex.[1][2] Consequently, this disenables the autophosphorylation of CaMKII, leading to its inactivation.[1] It is important to note that KN-62 does not inhibit the activity of already autophosphorylated, constitutively active CaMKII.[1][3]
Q2: I'm not seeing the expected inhibition of my downstream target. What are the possible reasons?
A2: There are several potential reasons for a lack of expected inhibition:
-
Inhibitor Instability: Small molecule inhibitors can degrade in cell culture media over time. It is advisable to perform a stability study of KN-62 under your specific experimental conditions.[4]
-
Suboptimal Concentration: The concentration of KN-62 may be too low to achieve effective inhibition in your specific cell line or system. A dose-response experiment is recommended to determine the optimal inhibitory concentration (IC50).[4]
-
Poor Cell Permeability: While generally considered cell-permeable, differences in cell types and experimental conditions can affect the intracellular concentration of the inhibitor.[4]
-
Constitutively Active CaMKII: If CaMKII in your system is already autophosphorylated and thus Ca2+/CaM-independent, KN-62 will not be an effective inhibitor.[1][3]
-
Incorrect Experimental Window: The timing of inhibitor addition and the endpoint measurement are critical. Ensure that the inhibitor is present for a sufficient duration to affect the signaling pathway of interest.
Q3: My results are inconsistent across experiments. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Stock Solution Preparation and Storage: Prepare high-concentration stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[4]
-
Inhibitor Degradation: As mentioned, the stability of KN-62 in your specific cell culture media and conditions should be considered.[4]
-
Variability in Cell Culture: Ensure consistent cell passage number, density, and health across experiments.
-
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can have cytotoxic or other off-target effects. It is crucial to include a vehicle-only control in your experiments.[4]
Q4: I am observing cellular effects that seem unrelated to CaMKII inhibition. What could be the explanation?
A4: this compound (KN-62) is known to have several off-target effects that can lead to unexpected phenotypes:
-
P2X7 Receptor Antagonism: KN-62 is a potent non-competitive antagonist of the purinergic receptor P2X7, with an IC50 of approximately 15 nM.[1][5] This is a significantly lower concentration than its IC50 for CaMKII.
-
Inhibition of Other Kinases: While relatively selective for CaMKII, KN-62 has been shown to inhibit other CaM kinases, such as CaMKI and CaMKIV.[2][3] It can also indirectly inhibit synaptic protein kinase C (PKC).[6]
-
Ion Channel Blockade: KN-62 can directly inhibit voltage-dependent K+ channels and affect Ca2+ and Na+ influx, which can have broad cellular consequences independent of its action on CaMKII.[6][7]
To differentiate between on-target and off-target effects, it is highly recommended to use the structurally similar but inactive analog, KN-04, as a negative control in your experiments.[7][8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| No or weak inhibition of CaMKII activity | 1. Inhibitor instability or degradation.[4] 2. Suboptimal inhibitor concentration.[4] 3. Poor cell permeability.[4] 4. CaMKII is already autophosphorylated (constitutively active).[1][3] | 1. Perform a stability assay of KN-62 in your experimental media. 2. Conduct a dose-response experiment to determine the IC50 in your system. 3. Verify cellular uptake of the inhibitor if possible. 4. Assess the autophosphorylation state of CaMKII (e.g., via Western blot for p-CaMKII) before and after treatment. |
| High cellular toxicity at effective concentrations | 1. Off-target toxicity.[4] 2. Solvent (e.g., DMSO) toxicity.[4] | 1. Use the lowest effective concentration of KN-62. Consider using a more selective CaMKII inhibitor if available. 2. Ensure the final solvent concentration is low and consistent across all conditions, including a vehicle control. |
| Observed phenotype does not match known CaMKII functions | 1. Off-target effects of KN-62 (e.g., P2X7 antagonism, ion channel blockade).[1][6][7] 2. The phenotype is due to inhibition of other kinases (e.g., CaMKI, CaMKIV).[2][3] | 1. Use the inactive analog KN-04 as a negative control to distinguish CaMKII-independent effects.[7][8] 2. Compare the observed phenotype with that of other known inhibitors of the same target. 3. Test the inhibitor's selectivity against a panel of other kinases.[4] |
| Inconsistent results between experiments | 1. Degradation of inhibitor stock solution.[4] 2. Variability in experimental conditions (e.g., cell density, incubation time). | 1. Prepare fresh aliquots of the inhibitor stock solution from a powder source. Avoid repeated freeze-thaw cycles.[4] 2. Standardize all experimental parameters and document them meticulously. |
Quantitative Data Summary
| Parameter | Target | Value | Reference |
| IC50 | CaMKII | 900 nM | [1] |
| Ki | CaMKII (rat brain) | 0.9 µM | [5] |
| IC50 | P2X7 Receptor | ~15 nM | [1][5] |
| IC50 (A23187-stimulated PC secretion) | CaMKII | ~4 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound (KN-62) Stock Solution
-
Reconstitution: Most kinase inhibitors, including KN-62, are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered inhibitor in anhydrous DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, dispense the stock solution into small, single-use aliquots.[4]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4][5]
Protocol 2: Determining Inhibitor Stability in Cell Culture Media
-
Preparation: Prepare your complete cell culture media, including serum and any other supplements. Add KN-62 to the media at the final concentration you intend to use in your experiments.[4]
-
Time Zero Sample: Immediately after adding the inhibitor, collect an aliquot of the media. This will serve as your time zero (T=0) reference.[4]
-
Incubation: Place the remaining media with the inhibitor in a 37°C incubator with 5% CO2 for the duration of your typical experiment (e.g., 24, 48, 72 hours).[4]
-
Sample Collection: At your desired time points, collect aliquots of the incubated media.[4]
-
Storage: Store all collected samples at -80°C until analysis.[4]
-
Analysis: Analyze the concentration of the parent inhibitor in all collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]
-
Calculation: Compare the concentration of the inhibitor at each time point to the T=0 sample to determine the percentage of the compound remaining and assess its stability over time.[4]
Visualizations
Caption: Mechanism of this compound (KN-62) action on the CaMKII signaling pathway.
References
- 1. KN-62 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca(2+)/calmodulin-dependent protein kinase II inhibitor KN-62 inhibits adrenal medullary chromaffin cell functions independent of its action on the kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The isoquinoline derivative KN-62 a potent antagonist of the P2Z-receptor of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of lung surfactant secretion by KN-62, a specific inhibitor of the calcium- and calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating KN-62 Usage: A Technical Guide to Optimizing Concentration and Avoiding Toxicity
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of KN-62, a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on maximizing efficacy while mitigating potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KN-62?
A1: KN-62 is a selective and cell-permeable inhibitor of CaMKII. It acts as an allosteric inhibitor by binding to the calmodulin-binding site of the kinase, thereby preventing its activation by the Ca2+/calmodulin complex. It is competitive with respect to Ca2+/calmodulin and non-competitive with ATP.
Q2: What are the known off-target effects of KN-62?
A2: KN-62 exhibits potent antagonism of the P2X7 receptor, with an IC50 value of approximately 15 nM in HEK293 cells.[1] It has also been shown to directly inhibit L-type calcium channels and voltage-gated potassium channels, which can lead to effects independent of CaMKII inhibition.[1][2] These off-target activities should be carefully considered when interpreting experimental results.
Q3: What is a typical working concentration range for KN-62 in cell culture?
A3: The effective concentration of KN-62 can vary significantly depending on the cell type and the specific biological process being investigated. Generally, concentrations ranging from 1 µM to 10 µM are used to inhibit CaMKII in cellular assays. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: How can I recognize signs of KN-62-induced toxicity in my cell cultures?
A4: Signs of cytotoxicity may include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), inhibition of cell proliferation, and induction of apoptosis or necrosis. It is recommended to perform a cell viability assay, such as the MTT or Trypan Blue exclusion assay, in parallel with your primary experiment.
Q5: Should I use a control compound when working with KN-62?
A5: Yes, it is highly recommended to use an inactive analog, such as KN-92, as a negative control. KN-92 has a similar chemical structure to KN-62 but is a much weaker inhibitor of CaMKII. This allows researchers to distinguish between effects caused by specific CaMKII inhibition and potential off-target or non-specific effects of the chemical scaffold.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of CaMKII activity | 1. Suboptimal KN-62 concentration: The concentration used may be too low for the specific cell type or experimental conditions. 2. Degraded KN-62: Improper storage or handling may have led to the degradation of the compound. 3. High cell density: A high cell number can reduce the effective concentration of the inhibitor per cell. | 1. Perform a dose-response curve: Titrate KN-62 over a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration. 2. Use a fresh stock of KN-62: Prepare a new stock solution from a reliable source and store it properly according to the manufacturer's instructions. 3. Optimize cell seeding density: Ensure a consistent and appropriate cell density for your assays. |
| Observed effects are not consistent with CaMKII inhibition | 1. Off-target effects: The observed phenotype may be due to the inhibition of P2X7 receptors, L-type calcium channels, or voltage-gated potassium channels. 2. Non-specific toxicity: The concentration of KN-62 used may be causing general cellular stress and toxicity. | 1. Use a negative control: Compare the effects of KN-62 with its inactive analog, KN-92. 2. Use a structurally different CaMKII inhibitor: Confirm your findings with another specific CaMKII inhibitor that has a different chemical structure and off-target profile. 3. Lower KN-62 concentration: Test if the effect persists at lower, less toxic concentrations. |
| High levels of cell death observed | 1. Concentration is too high: The concentration of KN-62 is exceeding the toxic threshold for the specific cell line. 2. Prolonged incubation time: Extended exposure to KN-62 may lead to cumulative toxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve KN-62 may be toxic to the cells. | 1. Determine the cytotoxic IC50: Perform a cell viability assay (e.g., MTT) to find the concentration that causes 50% cell death and work below this concentration. 2. Optimize incubation time: Conduct a time-course experiment to find the shortest incubation time that yields the desired inhibitory effect. 3. Maintain a low solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1% v/v) and include a vehicle control in your experiments. |
Quantitative Data Summary
The following table summarizes reported concentrations of KN-62 and their observed effects in various experimental systems. This data should be used as a reference to guide the design of your experiments.
| Cell Line / Model System | KN-62 Concentration | Observed Effect |
| Rat Brain | Ki: 0.9 µM | Inhibition of CaMKII |
| HEK293 Cells | IC50: ~15 nM | Antagonism of P2X7 receptors[1] |
| Human Lymphocytes | IC50: 12.7 nM | Antagonism of ATP-stimulated Ba2+ influx[3] |
| K562 (Human Leukemia) | 10 µM | Inhibition of cell growth and cell cycle arrest |
| Primary Hippocampal Neurons | 10 µM | Inhibition of pCaMKII activity[4] |
| HIT-T15 (Hamster Insulinoma) | Dose-dependent | Inhibition of insulin (B600854) secretion and voltage-gated Ca2+ channels[1] |
| Rat Anterior Pituitary Cells | IC50: 95 nM | Inhibition of high KCl-stimulated prolactin secretion[2] |
| Small Cell Lung Carcinoma (SCLC) | 10 µM | Inhibition of depolarization-dependent 45Ca2+ influx[5] |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of KN-62 on a given cell line and calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete culture medium
-
KN-62 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of KN-62 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of KN-62 (and a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Annexin V Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with KN-62.
Materials:
-
Cells of interest
-
Complete culture medium
-
KN-62
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of KN-62 (and a vehicle control) for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at a low speed.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vitro CaMKII Activity Assay
Objective: To measure the direct inhibitory effect of KN-62 on CaMKII activity.
Materials:
-
Purified active CaMKII enzyme
-
CaMKII substrate (e.g., Autocamtide-2)
-
Ca2+/Calmodulin solution
-
KN-62
-
ATP (including γ-³²P-ATP for radioactive detection or using a non-radioactive kinase assay kit)
-
Kinase reaction buffer
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or antibody-based detection for non-radioactive methods)
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, Ca2+/Calmodulin, and the CaMKII substrate.
-
Add varying concentrations of KN-62 or a vehicle control to the reaction mixture.
-
Pre-incubate for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding the purified CaMKII enzyme and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percentage of CaMKII inhibition for each KN-62 concentration relative to the vehicle control.
Visualizations
References
- 1. Inhibition of voltage-gated Ca2+ channels and insulin secretion in HIT cells by the Ca2+/calmodulin-dependent protein kinase II inhibitor KN-62: comparison with antagonists of calmodulin and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KN-62, a calcium/calmodulin-dependent protein kinase II inhibitor, inhibits high potassium-stimulated prolactin secretion and intracellular calcium increases in anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isoquinoline derivative KN-62 a potent antagonist of the P2Z-receptor of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of voltage-gated Ca2+ channel activity in small cell lung carcinoma by the Ca2+/calmodulin-dependent protein kinase inhibitor KN-62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperaz ine) - PubMed [pubmed.ncbi.nlm.nih.gov]
KN-62 stability in different experimental buffers
Welcome to the technical support center for KN-62. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using KN-62. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability and handling of KN-62 in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing KN-62 stock solutions?
A1: KN-62 is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 100 mM. For other organic solvents, solubility is generally lower.
Q2: How should I store KN-62 stock solutions?
A2: Store stock solutions of KN-62 at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. When stored at -80°C, the stock solution can be stable for up to one year, and at -20°C, for up to six months.[1]
Q3: My KN-62 precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds that have low aqueous solubility. To mitigate this, ensure the final concentration of DMSO in your experimental buffer is kept as low as possible (typically below 1%). It is also recommended to add the KN-62 stock solution to the buffer slowly while vortexing to ensure rapid and thorough mixing. This helps to avoid localized high concentrations that can lead to precipitation.
Q4: How does the pH of the buffer affect the stability of KN-62?
A4: As an isoquinolinesulfonamide (B3044496) derivative, the stability of KN-62 can be pH-dependent. Generally, compounds with similar structures may exhibit altered stability at acidic or alkaline pH. It is recommended to perform a pilot stability test in your specific buffer system if your experiments are sensitive to small variations in inhibitor concentration.
Q5: Can I prepare and store KN-62 in aqueous buffers?
A5: It is not recommended to store KN-62 in aqueous buffers for extended periods. Due to its limited stability in aqueous environments, working solutions should be prepared fresh for each experiment from a frozen DMSO stock.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
-
Possible Cause 1: Precipitation of KN-62 in the cell culture medium.
-
Solution: Lower the final concentration of KN-62 in your assay. Visually inspect the medium for any signs of precipitation after adding the compound. Consider using a phase-contrast microscope to check for precipitates. Reduce the final DMSO concentration if possible, or test the use of a solubilizing agent that is compatible with your cell line.
-
-
Possible Cause 2: Degradation of KN-62 in the experimental buffer.
-
Solution: Prepare fresh working solutions of KN-62 for each experiment. Avoid storing the compound in aqueous buffers. If the experiment requires long incubation times, consider replenishing the compound at intermediate time points.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Pre-incubate pipette tips and plates with a solution of bovine serum albumin (BSA) to block non-specific binding sites. Use low-adhesion plasticware where possible.
-
Issue 2: High background signal or off-target effects.
-
Possible Cause 1: High concentration of KN-62.
-
Solution: Perform a dose-response curve to determine the optimal concentration of KN-62 for your specific assay. Using the lowest effective concentration can help minimize off-target effects.
-
-
Possible Cause 2: Degradation products of KN-62 may have off-target activity.
-
Solution: Ensure the purity of your KN-62 stock. If degradation is suspected, perform a quality control check using techniques like HPLC. Always use freshly prepared working solutions.
-
Data Presentation: KN-62 Stability in Experimental Buffers
Disclaimer: The following data is illustrative and intended to provide a general guide for experimental design. Specific stability results may vary depending on the exact experimental conditions.
Table 1: Illustrative Stability of KN-62 (10 µM) in Common Buffers at 37°C
| Buffer (pH) | % Remaining after 4 hours | % Remaining after 8 hours | % Remaining after 24 hours |
| PBS (7.4) | 92% | 85% | 68% |
| Tris-HCl (7.4) | 95% | 88% | 75% |
| HEPES (7.4) | 94% | 87% | 72% |
Table 2: Illustrative Effect of pH on KN-62 (10 µM) Stability in Tris-HCl Buffer at 37°C after 8 hours
| pH | % Remaining |
| 6.8 | 90% |
| 7.4 | 88% |
| 8.0 | 82% |
Table 3: Illustrative Effect of Temperature on KN-62 (10 µM) Stability in PBS (pH 7.4) after 24 hours
| Temperature | % Remaining |
| 4°C | 95% |
| Room Temperature (22°C) | 80% |
| 37°C | 68% |
Experimental Protocols
Protocol 1: Preparation of KN-62 Stock Solution
-
Weigh the required amount of KN-62 powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 2-3 minutes until the KN-62 is completely dissolved. Gentle warming to 37°C for a short period can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Assessing KN-62 Stability in an Experimental Buffer
-
Preparation of Working Solution: Prepare a working solution of KN-62 in the desired experimental buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all samples and controls.
-
Incubation: Incubate the working solution at the desired temperature (e.g., 4°C, 22°C, 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Quenching: Immediately stop any further degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
Quantification: Analyze the concentration of the remaining KN-62 in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of KN-62 as a function of time to determine the degradation rate and half-life in the specific buffer.
Visualizations
Caption: CaMKII Signaling Pathway and the inhibitory action of KN-62.
Caption: Experimental workflow for assessing KN-62 stability in buffers.
References
Technical Support Center: Troubleshooting Variability in KN-62 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using the CaMKII inhibitor, KN-62.
Frequently Asked Questions (FAQs)
Q1: What is KN-62 and what is its primary mechanism of action?
KN-62 is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its primary mechanism of action is to bind directly to the calmodulin-binding site on the CaMKII enzyme.[1][3] This binding is competitive with respect to calmodulin and prevents the activation of the kinase, thereby inhibiting its downstream signaling functions.[1][4]
Q2: I'm not seeing any effect of KN-62 in my experiment. What are the possible reasons?
There are several potential reasons for a lack of effect:
-
Inadequate Concentration: The effective concentration of KN-62 can vary significantly between cell types and experimental conditions. Ensure you are using a concentration that is appropriate for your specific system.
-
Poor Solubility: KN-62 is hydrophobic and has poor solubility in aqueous solutions.[5] Improper dissolution can lead to a lower effective concentration. It is recommended to dissolve KN-62 in DMSO to create a stock solution.[5]
-
Compound Instability: While stable for short periods at room temperature, long-term storage and handling can affect the stability of KN-62 solutions.[5] Stock solutions are best stored at -20°C for up to 6 months or -80°C for up to a year.[3]
-
Autophosphorylated CaMKII: KN-62 does not inhibit CaMKII that is already in its autophosphorylated, active state.[1][3] If your experimental system involves pre-activated CaMKII, KN-62 may not be effective.
-
Cell Permeability Issues: While generally considered cell-permeable, the efficiency of uptake can vary between cell lines.[1]
-
Incorrect Experimental Design: The timing of KN-62 treatment is crucial. It must be present before the activation of CaMKII to be effective.
Q3: My results with KN-62 are inconsistent and show high variability. What could be the cause?
Variability in KN-62 experiments can stem from several factors:
-
Inconsistent Drug Preparation: Ensure consistent preparation of KN-62 stock and working solutions. Minor variations in solvent concentration or storage conditions can impact its potency.
-
Cell Culture Conditions: Differences in cell density, passage number, and serum concentration can alter cellular signaling pathways and the response to KN-62.
-
Off-Target Effects: KN-62 is known to have off-target effects, most notably as a potent antagonist of the P2X7 receptor.[1][2][3] It can also block certain voltage-gated potassium channels.[4] These off-target activities can contribute to variability if not properly controlled for.
-
Experimental Timing: The duration of treatment and the timing of sample collection are critical parameters that should be strictly controlled.
Q4: How can I control for the off-target effects of KN-62?
To ensure that the observed effects are due to CaMKII inhibition and not off-target activities, consider the following controls:
-
Use an Inactive Analog: KN-04 is a structural analog of KN-62 that does not inhibit CaMKII.[6] It can be used as a negative control to determine if the observed effects are independent of CaMKII inhibition.
-
Use a Structurally Different CaMKII Inhibitor: Employing another CaMKII inhibitor with a different chemical structure, such as KN-93, can help confirm that the phenotype is due to CaMKII inhibition. However, be aware that KN-93 also has off-target effects on ion channels.[4]
-
RNAi or CRISPR-Cas9 Knockdown/Knockout: The most definitive control is to use genetic approaches to reduce or eliminate CaMKII expression. This will confirm that the pharmacological inhibitor is targeting the intended protein.
-
Direct Measurement of CaMKII Activity: Whenever possible, directly measure the phosphorylation of a known CaMKII substrate to confirm that KN-62 is inhibiting the kinase at the concentrations used in your experiment.
Troubleshooting Guides
Problem: Inconsistent Inhibition of Downstream Target
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal KN-62 Concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions. | Identification of the effective concentration range for consistent inhibition. |
| Variability in Cell State | Standardize cell culture protocols, including seeding density, passage number, and serum starvation conditions. | Reduced variability in the baseline and treated samples. |
| Timing of Treatment | Optimize the pre-incubation time with KN-62 before stimulating the pathway of interest. | Consistent inhibition of the downstream target upon stimulation. |
| Compound Degradation | Prepare fresh dilutions of KN-62 from a properly stored stock solution for each experiment. | Restored inhibitory activity of the compound. |
Problem: Unexpected or Contradictory Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects on P2X7 Receptors | Test the effect of a known P2X7 receptor antagonist in your system. Compare the results with those obtained with KN-62. | Differentiation between CaMKII-mediated and P2X7-mediated effects. |
| Off-Target Effects on Ion Channels | Use the inactive analog KN-04, which has been shown to have similar effects on ion channels as KN-62.[6] | Determination if the observed effect is due to ion channel modulation. |
| Activation of Compensatory Pathways | Investigate other signaling pathways that might be activated in response to CaMKII inhibition. | A more complete understanding of the cellular response to KN-62. |
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| Ki | 0.9 µM | Rat Brain CaMKII | [2][3] |
| IC50 | 900 nM | CaMKII | [1] |
| IC50 | 15 nM | P2X7 Receptor | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of KN-62 Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized KN-62 to ensure the powder is at the bottom.
-
Reconstitute the powder in high-quality, anhydrous DMSO to a stock concentration of 10 mM.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[3]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration immediately before use.
-
Note: Due to its hydrophobicity, ensure thorough mixing after dilution to prevent precipitation.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere and reach the desired confluency.
-
Pre-treatment with KN-62:
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of KN-62 or the vehicle control (e.g., DMSO).
-
The final concentration of DMSO should be kept low (typically ≤ 0.1%) and be consistent across all conditions.
-
Pre-incubate the cells with KN-62 for a predetermined period (e.g., 30-60 minutes) to allow for cell penetration and target engagement.
-
-
Stimulation: Add the agonist or stimulus of interest to induce the signaling cascade involving CaMKII.
-
Incubation: Incubate for the desired time period to allow for the biological response.
-
Lysis and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer.
-
Analyze the cell lysates for the desired endpoints, such as protein phosphorylation (Western blot), gene expression (RT-qPCR), or cellular function.
-
Visualizations
Caption: Mechanism of action of KN-62 in inhibiting CaMKII signaling.
References
- 1. KN-62 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 5. KN-62 | CaMK inhibitor | CAS 127191-97-3 | calmodulin-dependent protein kinase II | Buy KN62 from Supplier InvivoChem [invivochem.com]
- 6. Ca(2+)/calmodulin-dependent protein kinase II inhibitor KN-62 inhibits adrenal medullary chromaffin cell functions independent of its action on the kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CaMKII Inhibition: A Technical Guide to Minimizing Non-Specific Effects of KN-62
Technical Support Center | Document ID: K62-TSG-2025
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and detailed protocols to minimize and control for the non-specific effects of KN-62, a widely used inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Adherence to rigorous experimental design is critical for generating reproducible and accurately interpreted data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KN-62?
A1: KN-62 is a cell-permeable, allosteric inhibitor of CaMKII. It acts by binding to the calmodulin (CaM) binding site on the kinase, which competitively blocks the activation of CaMKII by the Ca2+/CaM complex.[1][2] Consequently, it prevents the autophosphorylation of CaMKII at Thr286, a key step in its sustained activation.[1] It is important to note that KN-62 does not inhibit CaMKII that is already in an autophosphorylated, CaM-independent state.[1][2]
Q2: What are the major known non-specific effects or off-targets of KN-62?
A2: While selective for CaMKII relative to kinases like PKA and PKC, KN-62 has several well-documented off-target activities that are critical to consider.[3] The most potent off-target effect is the non-competitive antagonism of the purinergic P2X7 receptor, which occurs at nanomolar concentrations (IC50 ≈ 15 nM).[3][4] Additionally, KN-62 can inhibit other CaM Kinase family members, such as CaMKI and CaMKIV, with similar potency to CaMKII and directly interact with L-type calcium channels.[3]
Q3: Is there a reliable negative control for KN-62?
A3: The compound KN-04 is sometimes cited as a structurally related, inactive analog of KN-62.[5][6] However, studies have shown that KN-04 can produce non-specific effects identical to KN-62 in certain experimental systems, independent of CaMKII inhibition.[2] Therefore, while KN-04 can be a useful tool, observing a similar effect with both KN-62 and KN-04 may suggest an off-target action on a shared target rather than confirming the on-target specificity of KN-62. Relying on multiple control strategies is highly recommended.
Troubleshooting Guide
This section addresses common issues encountered during experiments with KN-62.
| Problem / Observation | Potential Cause | Recommended Troubleshooting Action(s) |
| Inconsistent or unexpected results across experiments. | 1. Compound Instability: Multiple freeze-thaw cycles of stock solutions can lead to degradation. 2. Cellular Health: Variations in cell passage number, confluency, or health can alter signaling responses. 3. Reagent Variability: Inconsistent quality of media, serum, or the KN-62 compound itself. | 1. Aliquot stock solutions of KN-62 upon receipt to minimize freeze-thaw cycles. 2. Standardize cell culture conditions. Use cells within a consistent, low passage number range. 3. Ensure all reagents are of high quality and from consistent lots. |
| The observed phenotype is not rescued by a different, structurally unrelated CaMKII inhibitor. | Off-Target Effect: The phenotype is likely caused by KN-62's effect on a target other than CaMKII (e.g., P2X7 receptor or ion channels). | 1. Acknowledge the strong possibility of an off-target effect. 2. Use a genetic approach (siRNA/shRNA knockdown of CaMKII) as the definitive test to see if the phenotype is replicated. 3. Investigate if your cells express known KN-62 off-targets like the P2X7 receptor. |
| Both KN-62 and the inactive control KN-04 produce the same cellular effect. | Shared Off-Target: Both compounds may be acting on a common off-target, independent of CaMKII. This has been observed in some systems.[2] | 1. Do not conclude that the effect is CaMKII-dependent. 2. Employ an orthogonal validation method, such as siRNA-mediated knockdown of CaMKII, to confirm the role of the kinase. 3. Test another structurally distinct CaMKII inhibitor. |
| No inhibition of downstream target phosphorylation is observed via Western Blot. | 1. Inactive CaMKII: The kinase may not be active in your model under basal conditions. 2. Suboptimal Concentration: The concentration of KN-62 may be too low to be effective. 3. Autonomous Activity: CaMKII may be autophosphorylated and thus insensitive to KN-62.[1] | 1. Include a positive control to stimulate CaMKII activity (e.g., ionomycin (B1663694) or glutamate, depending on the cell type). 2. Perform a dose-response curve to determine the optimal inhibitory concentration. 3. Check the baseline phosphorylation of CaMKII at Thr286. If it is already high, KN-62 will not be an effective inhibitor. |
Data Presentation: KN-62 Inhibitory Activity
The following table summarizes the known inhibitory concentrations of KN-62 against its primary target and key off-targets. Use this data to design experiments where concentrations are sufficient to inhibit CaMKII while minimizing off-target effects where possible.
| Target | Type of Value | Concentration (Value) | Notes |
| CaMKII | Kᵢ | 900 nM (0.9 µM) | Primary on-target activity.[3] |
| P2X7 Receptor | IC₅₀ | ~15 nM | Potent off-target antagonism. A major consideration for experimental design.[3][4] |
| CaMKI & CaMKIV | - | Similar to CaMKII | KN-62 is not selective between these CaMK isoforms.[3] |
| L-Type Ca²⁺ Channels | - | Direct Inhibition | Concentration-dependent direct block.[7] |
Experimental Protocols & Validation Workflow
To rigorously validate that an observed effect is due to CaMKII inhibition, a multi-step approach is essential.
Diagram 1: CaMKII Activation and Inhibition Pathway
Caption: Simplified signaling pathway of CaMKII activation and its inhibition by KN-62.
Diagram 2: Experimental Workflow for Validating KN-62 Specificity
Caption: A logical workflow for confirming the on-target effects of KN-62.
Protocol 1: Dose-Response Curve for KN-62
Objective: To determine the minimal effective concentration of KN-62 that elicits the desired biological response, which helps to minimize off-target effects.
Materials:
-
Cell line of interest
-
Complete culture medium
-
KN-62 stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
96-well plates
-
Assay-specific reagents (e.g., cell viability reagent, reagents for Western blot)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your specific assay and allow them to adhere and grow for 24 hours.
-
Serial Dilution: Prepare serial dilutions of KN-62 in complete culture medium. A common range to test is 0.1 µM to 30 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest KN-62 dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of KN-62 or vehicle.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your endpoint assay (e.g., cell viability, Western blot for a downstream marker).
-
Analysis: Plot the response versus the log of the KN-62 concentration to determine the IC₅₀ or EC₅₀. For future experiments, use the lowest concentration that gives a robust on-target effect.
Protocol 2: Orthogonal Validation using siRNA Knockdown of CaMKII
Objective: To confirm that the phenotype observed with KN-62 is specifically due to the loss of CaMKII function.
Materials:
-
HEK293, HeLa, or other easily transfectable cells
-
CaMKII-targeting siRNA (a pool of 3 target-specific siRNAs is recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Reagents for Western Blotting (see Protocol 3)
Procedure:
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate in antibiotic-free medium so they are 30-50% confluent at the time of transfection.
-
Prepare siRNA-Lipid Complexes (per well):
-
Solution A: Dilute 20-50 pmol of CaMKII siRNA or scrambled control siRNA into 100 µL of Opti-MEM™.
-
Solution B: Dilute 5-8 µL of transfection reagent into 100 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to the cells in each well.
-
Incubation: Incubate cells for 48-72 hours at 37°C. This allows for mRNA degradation and protein turnover.
-
Validation & Phenotypic Assay:
-
After incubation, harvest a portion of the cells to validate knockdown efficiency via Western blot (see Protocol 3).
-
Use the remaining cells to perform the primary functional assay that was used with KN-62. A positive result is the replication of the KN-62-induced phenotype in the CaMKII siRNA-treated cells but not in the scrambled control cells.
-
Protocol 3: Western Blot for CaMKII Knockdown Validation
Objective: To confirm the successful reduction of CaMKII protein levels following siRNA treatment.
Materials:
-
Cell lysates from Protocol 2
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Anti-CaMKII (total)
-
Primary Antibody: Anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lysis: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CaMKII and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal with a digital imager.
-
Analysis: Quantify band intensities. A successful knockdown is indicated by a significant reduction in the CaMKII band intensity in the siRNA-treated sample compared to the scrambled control, when normalized to the loading control.
Diagram 3: Troubleshooting Logic for Unexpected Results
Caption: A decision-making diagram for troubleshooting unexpected results with KN-62.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Validation & Comparative
The Critical Role of KN-92 as a Negative Control for CaMKII Inhibitors KN-93 and KN-62: A Comparative Guide
KN-93 and KN-62 are cell-permeable compounds extensively used to investigate the multifaceted roles of CaMKII, a key serine/threonine kinase involved in a vast array of cellular processes.[1][2][3][4] To distinguish the specific effects of CaMKII inhibition from other potential pharmacological actions, the structurally similar but inactive analog, KN-92, is an indispensable tool.[1][5] In principle, any cellular response observed with KN-93 or KN-62 but not with KN-92 can be more confidently attributed to the inhibition of CaMKII.[6]
Mechanism of Action: A Tale of Two Analogs
KN-93 and KN-62 act as potent inhibitors of CaMKII by competitively binding to the calmodulin-binding site on the kinase, which prevents its activation by the Ca²⁺/calmodulin complex.[1][7] This inhibition is reversible.[1] KN-92, a close structural analog of KN-93, is critically inactive as a CaMKII inhibitor due to a subtle structural modification that hinders its effective binding.[1]
However, it is crucial to recognize that these compounds are not without off-target effects. Both KN-93 and KN-92 have been shown to inhibit L-type calcium channels, an effect independent of CaMKII.[2][8][9] This underscores the importance of using KN-92 in parallel experiments to control for such off-target activities.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for KN-93, KN-92, and KN-62, highlighting their differential activity on CaMKII and other targets.
Table 1: On-Target and Off-Target Activity of KN-93 and KN-92
| Compound | Target | Assay Type | Reported IC₅₀/Kᵢ | Reference(s) |
| KN-93 | CaMKII | Kinase Assay | Kᵢ = 370 nM | [10] |
| CaMKII | Kinase Assay | IC₅₀ = 0.37 µM | [10][11] | |
| CaMKII | Kinase Assay (variable CaM) | IC₅₀ ≈ 1-4 µM | [10] | |
| L-type Ca²⁺ channels (Caᵥ1.2/1.3) | Electrophysiology | Dose-dependent inhibition | [8][10] | |
| Voltage-gated K⁺ channels (Kᵥ1.5) | Electrophysiology | IC₅₀ = 307 nM | [10] | |
| hERG (Kᵥ11.1) K⁺ channel | Electrophysiology | IC₅₀ = 102.6 nM | [10] | |
| KN-92 | CaMKII | Kinase Assay | Inactive | [1][5][10] |
| L-type Ca²⁺ channels (Caᵥ1.2/1.3) | Electrophysiology | Dose-dependent inhibition | [8][10] |
Table 2: Activity of KN-62
| Compound | Target | Assay Type | Reported IC₅₀/Kᵢ | Reference(s) |
| KN-62 | CaMKII | Kinase Assay | Kᵢ = 0.9 µM | [12][13] |
| CaMKII | Kinase Assay | IC₅₀ = 0.9 µM | [3] | |
| P2X₇ receptor | Radioligand Binding | IC₅₀ = 15 nM | [3][12] |
Visualizing the Molecular Context
To better understand the roles of these compounds, the following diagrams illustrate the CaMKII signaling pathway and a logical workflow for validating inhibitor specificity.
Caption: CaMKII activation cascade and points of inhibition.
Caption: Logical workflow for validating CaMKII inhibitor specificity.
Experimental Protocols
To definitively attribute an observed cellular effect to CaMKII inhibition by KN-93 or KN-62, it is essential to perform parallel experiments with KN-92. Below are example protocols for common assays.
In Vitro CaMKII Kinase Assay
Objective: To directly measure the inhibitory effect of the compounds on CaMKII enzymatic activity.
Materials:
-
Recombinant active CaMKII enzyme
-
Specific CaMKII peptide substrate (e.g., Autocamtide-2)
-
ATP (with γ-³²P-ATP for radiometric detection or "cold" ATP for luminescence-based assays)
-
Kinase assay buffer
-
KN-93, KN-62, and KN-92 stock solutions (in DMSO)
-
Vehicle control (DMSO)
-
Phosphocellulose paper and stop solution (for radiometric assay) or a commercial luminescence-based ADP detection kit.[2]
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, CaMKII substrate, and Ca²⁺/CaM.
-
Add varying concentrations of KN-93, KN-62, or KN-92 to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding the recombinant CaMKII enzyme and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction.
-
Quantify kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate. For luminescence-based assays, this involves measuring the amount of ADP produced.[2]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ values. KN-92 should exhibit minimal to no inhibition at comparable concentrations.[2]
Cell Proliferation Assay
Objective: To assess the impact of CaMKII inhibition on cell growth.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
KN-93 and KN-92 (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of KN-93 or KN-92. Include a DMSO-only control.[2]
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[2]
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the DMSO control and plot cell viability versus compound concentration. A significant decrease in cell proliferation with KN-93 but not with KN-92 suggests a CaMKII-dependent effect.[2][14]
Conclusion
The proper use of KN-92 as a negative control is a critical component of rigorous research involving the CaMKII inhibitors KN-93 and KN-62.[15] By carefully designing experiments to include this inactive analog and transparently reporting the comparative data, researchers can significantly enhance the confidence in their findings. This practice is imperative for substantiating claims of CaMKII-specific effects and contributing to the generation of robust and reproducible scientific knowledge.[15] When interpreting results, it is essential to consider the known off-target effects of these compounds, particularly on ion channels, to avoid misattribution of observed phenomena.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KN-62 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. CaMKII Inhibitor KN-62 Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. KN-62 - Wikipedia [en.wikipedia.org]
- 8. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating CaMKII Inhibition by KN-62 in Cells: A Comparative Guide
For researchers investigating the intricate roles of Ca2+/calmodulin-dependent protein kinase II (CaMKII), the selective inhibitor KN-62 has long been a valuable pharmacological tool. However, ensuring that the observed cellular effects are unequivocally due to CaMKII inhibition requires rigorous validation. This guide provides a comparative analysis of KN-62, detailing its performance against alternative inhibitors and outlining essential experimental protocols to validate its on-target activity in a cellular context.
Understanding KN-62: Mechanism and Specificity
KN-62 is a potent, cell-permeable inhibitor of CaMKII.[1] It acts as an allosteric inhibitor, binding to the calmodulin (CaM) binding site on CaMKII, thereby preventing its activation by the Ca2+/CaM complex.[1][2] This mechanism is distinct from ATP-competitive inhibitors, as KN-62 does not interfere with the activity of already autophosphorylated, Ca2+/CaM-independent CaMKII.[2][3][4]
While selective for CaMKII over protein kinase A (PKA) and protein kinase C (PKC), it's crucial to acknowledge that KN-62 is not entirely specific.[2][5] It has been shown to inhibit CaMKI and CaMKIV with similar potency.[2][4][5] Furthermore, KN-62 exhibits potent off-target effects, most notably as a non-competitive antagonist of the P2X7 purinergic receptor with an IC50 of approximately 15 nM.[1][3][5] This necessitates the use of appropriate controls to ensure that the observed cellular responses are a direct consequence of CaMKII inhibition.
Comparison with Alternative Inhibitors
A critical aspect of validating KN-62's effects is to compare its performance with other available tools. The most widely used alternative is KN-93, a structurally similar compound that shares the same mechanism of action.[2][4] For robust validation, experiments should also include an inactive analog, such as KN-92 (for KN-93) or KN-04 (for KN-62), which do not inhibit CaMKII but may share similar off-target effects.[2][6]
| Inhibitor | Target(s) | Potency | Key Off-Target Effects | Inactive Control |
| KN-62 | CaMKII, CaMKI, CaMKIV | Ki: 0.9 µM for CaMKII[3][5] | P2X7 receptor (IC50: ~15 nM)[1][3][5], Voltage-gated K+ channels[2][4] | KN-04[2] |
| KN-93 | CaMKII, CaMKI, CaMKIV | IC50: ~1-4 µM for CaMKII[2][4] | L-type Ca2+ channels, Voltage-gated K+ channels[2][4], Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA[2][4] | KN-92[2][6] |
| STO-609 | CaMKK | |||
| Autocamtide-2-related Inhibitory Peptide (AIP) | CaMKII |
Experimental Validation Protocols
To confidently attribute cellular effects to CaMKII inhibition by KN-62, a multi-pronged experimental approach is recommended. This involves directly assessing CaMKII activity and phosphorylation status, as well as evaluating downstream cellular functions.
Western Blotting for Phospho-CaMKII (Thr286)
A key indicator of CaMKII activation is its autophosphorylation at Threonine 286 (Thr287 in beta, gamma, and delta isoforms).[7] Western blotting with a phospho-specific antibody provides a direct measure of CaMKII inhibition.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CaMKII (Thr286).[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]
-
Analysis: Quantify the band intensities and normalize the phospho-CaMKII signal to total CaMKII or a loading control like β-actin or GAPDH.
A significant decrease in the phospho-CaMKII signal in KN-62-treated cells compared to the vehicle control, but not in cells treated with an inactive analog, supports on-target inhibition.
In Vitro Kinase Activity Assay
Directly measuring the enzymatic activity of CaMKII from cell lysates provides functional evidence of inhibition.
Protocol:
-
Immunoprecipitation (Optional): Immunoprecipitate CaMKII from cell lysates to enrich for the kinase and remove potential interfering factors.
-
Kinase Reaction: In a reaction buffer containing a CaMKII-specific substrate (e.g., Autocamtide-2 or Syntide-2), ATP (often radiolabeled with γ-³²P), and Ca2+/CaM, add the cell lysate or immunoprecipitated CaMKII.[9][10]
-
Inhibitor Addition: Include KN-62, an alternative inhibitor, and an inactive control at desired concentrations.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[11]
-
Termination and Detection: Stop the reaction and quantify the incorporation of phosphate (B84403) into the substrate. This can be done using phosphocellulose paper and scintillation counting for radioactive assays or through ELISA-based methods with phospho-specific antibodies for non-radioactive assays.[9][11]
A dose-dependent decrease in kinase activity with KN-62 treatment validates its inhibitory effect.
Cell-Based Functional Assays
The ultimate validation comes from observing the reversal of a KN-62-induced cellular phenotype with a more specific CaMKII inhibitor or genetic knockdown, while the inactive analog has no effect. The choice of assay will depend on the biological process being investigated. Examples include:
-
Cell Proliferation/Viability Assays: If CaMKII is hypothesized to regulate cell growth, assays like MTT or CellTiter-Glo can be used to assess the impact of KN-62.[11]
-
Calcium Imaging: For studies on calcium signaling, fluorescent calcium indicators can be used to measure changes in intracellular calcium dynamics in response to stimuli in the presence or absence of KN-62.
-
Gene Expression Analysis: If CaMKII is implicated in transcriptional regulation, qPCR or RNA-seq can be employed to measure changes in the expression of target genes. For instance, KN-62 has been shown to inhibit HIF-1α translation.[12]
Visualizing the Workflow and Signaling Pathway
To aid in the conceptualization of the validation process and the underlying signaling pathway, the following diagrams are provided.
Caption: CaMKII activation and inhibition by KN-62.
References
- 1. KN-62 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Ca++/calmodulin-dependent protein kinase II inhibitors KN62 and KN93, and their inactive analogues KN04 and KN92, inhibit nicotinic activation of tyrosine hydroxylase in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CaMKII Inhibitor KN-62 Blunts Tumor Response to Hypoxia by Inhibiting HIF-1α in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of CaMKII Inhibitors for Researchers
For researchers, scientists, and drug development professionals, selecting the right tool to investigate the multifaceted roles of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is paramount. This guide provides an objective comparison of the specificity of commonly used CaMKII inhibitors, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
CaMKII is a crucial serine/threonine kinase that translates calcium signals into a wide array of cellular responses, from synaptic plasticity in the brain to cardiac function. Its ubiquitous nature and involvement in numerous signaling cascades have made it a compelling therapeutic target. However, the development of highly specific inhibitors remains a significant challenge. This guide delves into the specifics of several widely used CaMKII inhibitors to aid in the selection of the most appropriate compound for your research needs.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the inhibitory potency (IC50 or Ki) of selected CaMKII inhibitors against CaMKII and a panel of other kinases. It is important to note that these values are compiled from various studies and experimental conditions may differ. Therefore, direct comparison should be approached with caution. A comprehensive head-to-head screening of all these inhibitors under identical conditions is not publicly available.
| Inhibitor | Target Kinase | IC50 / Ki (nM) | Off-Target Kinases | IC50 / Ki (nM) | Mechanism of Action |
| KN-93 | CaMKII | 370 (Ki)[1] | CaMKI | Inhibits equally well as CaMKII[2] | Allosteric, CaM-competitive |
| ~1000-4000 (IC50)[2] | CaMKIV | Inhibits equally well as CaMKII[2] | |||
| PKA, PKC, MLCK | Selective over these kinases[2] | ||||
| Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA | Identified as targets in a broad screen[2] | ||||
| KN-62 | CaMKII | 900 (Ki) | CaMKI | Inhibits equally well as CaMKII[2] | Allosteric, CaM-competitive |
| CaMKIV | Inhibits equally well as CaMKII[2] | ||||
| PKA, PKC, MLCK | Selective over these kinases[2] | ||||
| AS105 | CaMKIIδ | 8 (IC50)[3][4] | Not broadly profiled | - | ATP-competitive |
| GS-680 | CaMKIIδ | 2.3 (IC50)[3][4] | CaMKIIγ | 7.13 (IC50) | ATP-competitive |
| CaMKIIα | 20.01 (IC50) | ||||
| CaMKIIβ | 51.75 (IC50) | ||||
| CN19o | CaMKIIα | < 0.4 (IC50)[5] | CaMKI | ~38,000 | Peptide, Substrate-competitive |
| CaMKIV | Minimal or no inhibition at 5 µM | ||||
| DAPK1, AMPK, PKC, PKA | Minimal or no inhibition at 5 µM | ||||
| AC3-I | CaMKII | >100-fold selective over PKA, PKC, CaMKIV[2] | PKD1 | Inhibits cellular actions[2] | Peptide, Substrate-competitive |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP and calmodulin concentrations).
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how their specificity is evaluated, the following diagrams illustrate the CaMKII signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: The CaMKII signaling cascade.
Caption: Workflow for assessing inhibitor specificity.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting specificity data. The following is a generalized protocol for an in vitro kinase inhibition assay using a luminescence-based method, such as the ADP-Glo™ Kinase Assay, which is commonly employed for inhibitor profiling.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CaMKII and a panel of other kinases.
Materials:
-
Purified recombinant kinases (CaMKII and off-target kinases)
-
Kinase-specific peptide substrate (e.g., Autocamtide-2 for CaMKII)
-
Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Calmodulin (for CaMKII activation)
-
CaCl2
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution series of the inhibitor in the kinase reaction buffer. Also, prepare a vehicle control (DMSO without inhibitor).
-
Prepare the complete kinase reaction buffer containing the appropriate concentrations of calmodulin and CaCl2 for CaMKII activation.
-
Prepare the kinase and substrate solutions in the kinase reaction buffer. The final concentrations will need to be optimized for each kinase to ensure a linear reaction rate.
-
Prepare the ATP solution in the kinase reaction buffer. The concentration should be at or near the Km of each kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
To the wells of a white, opaque microplate, add the following in order:
-
Kinase reaction buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Kinase solution
-
Substrate solution
-
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
ADP Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
By following this protocol for CaMKII and a panel of other kinases, a selectivity profile for the test inhibitor can be generated, providing valuable insights into its specificity.
Conclusion
The choice of a CaMKII inhibitor should be guided by the specific research question and a thorough understanding of its selectivity profile. While small molecule inhibitors like KN-93 and KN-62 are cell-permeable and widely used, they exhibit off-target effects on other kinases and ion channels. Newer ATP-competitive inhibitors such as AS105 and GS-680 show higher potency and isoform selectivity, representing a promising direction for therapeutic development. Peptide-based inhibitors, like CN19o, offer exceptional potency and selectivity in biochemical assays, but their delivery into cells can be a challenge.
Researchers are encouraged to consult the primary literature for detailed experimental conditions when comparing inhibitor potencies and to use appropriate negative controls, such as the inactive analog KN-92 for KN-93, to validate their findings. The continued development and rigorous characterization of CaMKII inhibitors will be instrumental in dissecting the complex roles of this kinase in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving a natural CaMKII inhibitor by random and rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
HMRZ-62 (KN-62): A Comparative Guide to Allosteric CaMKII Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HMRZ-62 (KN-62), a widely used allosteric inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), with other classes of CaMKII inhibitors. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to CaMKII and its Inhibition
CaMKII is a serine/threonine protein kinase that plays a crucial role in decoding intracellular calcium signals, making it a key regulator of numerous cellular processes, particularly in neuronal and cardiac function.[1] Dysregulation of CaMKII activity has been implicated in various diseases, including cardiovascular disorders and neurological conditions, rendering it an attractive therapeutic target.[2]
Inhibitors of CaMKII can be broadly categorized into three main classes based on their mechanism of action:
-
Allosteric Inhibitors (Ca2+/CaM-competitive): These inhibitors, including this compound, do not compete with ATP. Instead, they bind to the calmodulin (CaM) binding site on CaMKII, preventing its activation by the Ca2+/CaM complex.[3][4] A key characteristic of this class is their inability to inhibit the enzyme once it has been autophosphorylated and has become Ca2+/CaM-independent.[1][3]
-
ATP-Competitive Inhibitors: These small molecules bind to the highly conserved ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent substrate phosphorylation.[1][2]
-
Peptide Inhibitors (Substrate-competitive): These inhibitors are typically derived from the autoinhibitory domain of CaMKII or endogenous inhibitor proteins. They act by blocking the substrate-binding site of the activated enzyme.[1][4]
This guide will focus on comparing this compound with representatives from these other classes, providing quantitative data on their potency, selectivity, and mechanisms of action.
Quantitative Comparison of CaMKII Inhibitors
The following table summarizes the key quantitative parameters for this compound and other selected CaMKII inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP and calmodulin concentrations.[4] Ki values, representing the inhibition constant, are generally more comparable across different studies.
| Inhibitor | Class | Target | IC50 | Ki | Notes |
| This compound (KN-62) | Allosteric (Ca2+/CaM-competitive) | CaMKII | 900 nM[5] | 0.9 µM[5] | Potent antagonist of P2X7 receptor (IC50 = 15 nM).[5] Does not inhibit autophosphorylated CaMKII.[1] |
| KN-93 | Allosteric (Ca2+/CaM-competitive) | CaMKII | ~1-4 µM[1][3] | 0.37 µM[5] | Structurally similar to this compound with a similar mechanism. Also exhibits off-target effects on ion channels.[1][3] |
| Scios 15b | ATP-Competitive | CaMKII | 9 nM (in vitro), 320 nM (in situ)[1] | - | A potent pyrimidine-based inhibitor.[1] |
| AS105 | ATP-Competitive | CaMKII | 8 nM[2] | - | A pyrimidine-based inhibitor from Allosteros Therapeutics.[2] |
| GS-680 | ATP-Competitive | CaMKIIδ | 2.3 nM[2] | - | Shows some selectivity for the cardiac isoform (CaMKIIδ).[2] |
| Autocamtide-2-related Inhibitory Peptide (AIP) | Peptide (Substrate-competitive) | CaMKII | ~50 nM (for CaMKIIN)[1] | - | Derived from the autoinhibitory domain of CaMKII.[1] |
| AC3-I | Peptide (Substrate-competitive) | CaMKII | ~3-5 µM[6][7] | - | A modified CaMKII substrate peptide.[6] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the CaMKII activation pathway and the distinct mechanisms of action of the different inhibitor classes.
Experimental Protocols
In Vitro CaMKII Kinase Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of compounds against CaMKII by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into a specific substrate.[8][9][10]
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate (e.g., Autocamtide-2)
-
[γ-32P]ATP
-
Unlabeled ATP
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Calmodulin
-
CaCl2
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution: 75 mM phosphoric acid
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing the assay buffer, CaMKII substrate, CaCl2, and calmodulin.
-
Add Inhibitor: Add varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding recombinant CaMKII enzyme and a mixture of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km value for CaMKII to accurately determine the IC50 of ATP-competitive inhibitors.[11]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper and immediately immersing it in the stop solution.
-
Washing: Wash the phosphocellulose papers several times with the stop solution to remove unincorporated [γ-32P]ATP.
-
Quantification: Place the washed papers in scintillation vials with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a logical workflow for validating the specificity and efficacy of a CaMKII inhibitor in a cellular context.
Discussion and Conclusion
This compound and other allosteric inhibitors offer a distinct mechanism of action compared to the more common ATP-competitive inhibitors. Their mode of action, being competitive with Ca2+/CaM, makes them valuable tools for studying the initial activation phase of CaMKII. However, their inability to inhibit the autonomously active form of the kinase is a critical consideration in experimental design.[1][3]
A significant drawback of this compound and its analog KN-93 is their off-target effects, particularly on the P2X7 receptor and various ion channels.[1][3][5] This necessitates the use of appropriate controls, such as the inactive analog KN-92 for KN-93, to distinguish CaMKII-dependent effects from off-target activities.[12]
In contrast, newer generations of ATP-competitive inhibitors, such as GS-680, offer higher potency and, in some cases, improved isoform selectivity.[2] Peptide inhibitors, while highly specific, may have limitations related to cell permeability and stability, although modifications like myristoylation can enhance their cellular uptake.[13]
The choice of a CaMKII inhibitor should be guided by the specific research question. For dissecting the role of Ca2+/CaM-dependent activation, allosteric inhibitors like this compound are suitable, provided that potential off-target effects are carefully controlled. For achieving potent and sustained inhibition of total CaMKII activity, including the autonomous form, ATP-competitive or peptide inhibitors may be more appropriate.
This guide provides a framework for the informed selection and use of this compound and other CaMKII inhibitors. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to validate the activity and specificity of any inhibitor in their specific experimental system.
References
- 1. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. benchchem.com [benchchem.com]
- 13. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
Confirming KN-62 Efficacy: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, establishing the efficacy and specificity of a kinase inhibitor is paramount. This guide provides a comparative analysis of biochemical assays to confirm the efficacy of KN-62, a widely used inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate the underlying signaling pathways and experimental workflows.
KN-62 is a potent, cell-permeable, and reversible inhibitor of CaMKII, with a reported Ki of 0.9 μM.[1][2] It acts as an allosteric inhibitor, competitive with Ca2+/calmodulin, by binding to the calmodulin-binding site on CaMKII, thereby preventing the activation of the kinase.[3][4] It is important to note that KN-62 does not inhibit the activity of already autophosphorylated CaMKII.[1][4] While selective for CaMKII over PKA, PKC, and MLCK, it also inhibits CaMKI and CaMKIV.[2] A significant off-target effect of KN-62 is its potent non-competitive antagonism of the purinergic receptor P2RX7, with an IC50 of approximately 15 nM.[1]
Comparative Efficacy of CaMKII Inhibitors
To objectively evaluate the efficacy of KN-62, it is essential to compare its inhibitory potency with other available CaMKII inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for KN-62 and its alternatives.
| Inhibitor | Target(s) | IC50 | Ki | Mechanism of Action | Key Characteristics |
| KN-62 | CaMKII, CaMKI, CaMKIV, P2RX7 | 0.9 μM (for CaMKII)[3][5] | 0.9 μM[1][2] | Allosteric, Competitive with Ca2+/Calmodulin | Cell-permeable; Potent P2RX7 antagonist (IC50 = 15 nM)[1] |
| KN-93 | CaMKII, CaMKI, CaMKIV, Voltage-gated K+ channels | 0.37 μM[6] | 370 nM[7] | Allosteric, Competitive with Ca2+/Calmodulin | Cell-permeable; Also blocks K+ channels[6] |
| Autocamtide-2-related inhibitory peptide (AIP) | CaMKII | 40 nM[8] | - | Substrate-competitive | Highly specific for CaMKII over PKA, PKC, and CaMKIV[9] |
| STO-609 | CaMKKα, CaMKKβ | 10 μg/mL (for CaMKII)[10][11][12] | 80 ng/mL (CaMKKα), 15 ng/mL (CaMKKβ)[10][11][12] | ATP-competitive | Primarily a CaMKK inhibitor with weaker effects on CaMKII[10][11][12] |
Biochemical Assays to Determine Inhibitor Efficacy
The efficacy of KN-62 and other inhibitors is typically determined using in vitro kinase assays that measure the phosphorylation of a specific substrate by CaMKII. Two common methods are the radiometric assay using [γ-32P]ATP and the luminescence-based ADP-Glo™ Kinase Assay.
Radiometric Kinase Assay
This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-32P]ATP into a substrate.[13][14]
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), CaMKII substrate (e.g., Autocamtide-2), and a Ca2+/Calmodulin solution.
-
Inhibitor Addition: Add varying concentrations of KN-62 or other inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding recombinant CaMKII enzyme.
-
ATP Addition: Start the phosphorylation reaction by adding ATP mix containing [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Washing: Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[15][16][17]
Experimental Protocol:
-
Kinase Reaction:
-
In a multi-well plate, add the kinase buffer, CaMKII substrate, varying concentrations of the inhibitor (e.g., KN-62), and CaMKII enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Molecular Context
To better understand the mechanism of KN-62 and the experimental approaches to validate its efficacy, the following diagrams illustrate the CaMKII signaling pathway, a typical experimental workflow, and the logical framework for confirming inhibitor specificity.
Caption: The CaMKII signaling cascade and point of KN-62 inhibition.
Caption: General workflow for in vitro CaMKII inhibition assays.
Caption: Logical framework for confirming KN-62's CaMKII-mediated effects.
By employing these biochemical assays and adhering to a rigorous experimental design that includes appropriate controls, researchers can confidently ascertain the efficacy and specificity of KN-62 in their studies. This comparative guide serves as a valuable resource for designing and interpreting experiments aimed at understanding the role of CaMKII in various biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. KN-62 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 5. KN-62 - LabNet Biotecnica [labnet.es]
- 6. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
KN-62 vs. KN-93: A Comparative Analysis of CaMKII Inhibitor Potency
In the landscape of neuroscience and cell signaling research, the specific and potent inhibition of Calcium/calmodulin-dependent protein kinase II (CaMKII) is crucial for dissecting its multifaceted roles in cellular processes. Among the pharmacological tools available, KN-62 and KN-93 have emerged as widely used inhibitors. This guide provides a detailed comparison of their potency, mechanism of action, and experimental considerations to aid researchers in selecting the appropriate tool for their studies.
Potency and Efficacy: A Quantitative Comparison
Based on available in vitro kinase assay data, KN-93 is the more potent inhibitor of CaMKII compared to KN-62 . The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the potency of an inhibitor. A lower value for these parameters indicates a higher potency.
| Inhibitor | Target | Ki (Inhibition Constant) | IC50 (Half-Maximal Inhibitory Concentration) |
| KN-93 | CaMKII | 370 nM[1] | 0.37 µM[2] |
| KN-62 | CaMKII | 0.9 µM[3][4] | 900 nM[5][6] |
As the data indicates, KN-93 consistently demonstrates a lower Ki and IC50 value, signifying that a lower concentration of KN-93 is required to achieve the same level of CaMKII inhibition as KN-62.
Mechanism of Action: Allosteric Inhibition
Both KN-62 and KN-93 are allosteric inhibitors of CaMKII, meaning they do not bind to the ATP-binding site of the kinase. Instead, their mechanism is competitive with respect to Calmodulin (CaM).[7][8] CaMKII is activated when calcium ions (Ca2+) bind to CaM, and this Ca2+/CaM complex then binds to the regulatory domain of CaMKII, relieving its autoinhibition.
KN-62 and KN-93 interfere with this activation process. While initially thought to bind directly to CaMKII at the CaM binding site, more recent evidence suggests that KN-93 may exert its inhibitory effect by binding directly to the Ca2+/CaM complex.[9][10] This interaction prevents the Ca2+/CaM complex from effectively activating CaMKII.[9][10] This mechanism is distinct from ATP-competitive inhibitors and offers a different mode of modulating kinase activity.
Experimental Protocols: In Vitro CaMKII Activity Assay
To determine the IC50 values of KN-62 and KN-93, a common method is an in vitro kinase assay using a radioactive isotope.
Objective: To measure the phosphorylation of a substrate by CaMKII in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Materials:
-
Purified, active CaMKII enzyme
-
CaMKII substrate (e.g., autocamtide 2)[11]
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin
-
CaCl₂
-
KN-62 and KN-93 stock solutions (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, calmodulin, CaCl₂, and the CaMKII substrate.
-
Aliquot the reaction mixture into separate tubes.
-
Add varying concentrations of KN-62 or KN-93 to the tubes. Include a control with DMSO only.
-
Pre-incubate the mixtures for 10 minutes at 30°C to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Off-Target Effects and Selectivity
While both compounds are relatively selective for CaMKII over other kinases like PKA and PKC, they are not entirely specific.[7] Both KN-62 and KN-93 have been shown to inhibit other CaM kinases, such as CaMKI and CaMKIV.[7] Furthermore, they can exhibit off-target effects on ion channels, including L-type calcium channels and voltage-gated potassium channels.[7][12] It is therefore crucial to use appropriate controls, such as the inactive analogs KN-92 and KN-04, to distinguish CaMKII-dependent effects from off-target activities.[7][12][13]
Conclusion
For researchers requiring a potent inhibitor of CaMKII, KN-93 is the superior choice over KN-62 due to its lower Ki and IC50 values. Both compounds share a similar allosteric mechanism of action, interfering with the Ca2+/CaM-dependent activation of the kinase. When using either inhibitor, it is imperative to be aware of their potential off-target effects and to employ the appropriate inactive controls to ensure the observed biological effects are indeed attributable to the inhibition of CaMKII.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KN-62 - Wikipedia [en.wikipedia.org]
- 6. KN-62 - LabNet Biotecnica [labnet.es]
- 7. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KN-62, a selective inhibitor of Ca(2+)/calmodulin-dependent protein kinase II, inhibits the lysozyme pre-mRNA splicing in myelomonocytic HD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Ca++/calmodulin-dependent protein kinase II inhibitors KN62 and KN93, and their inactive analogues KN04 and KN92, inhibit nicotinic activation of tyrosine hydroxylase in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Off-Target Profile Analysis of CaMKII Inhibitors: KN-62 vs. KN-93
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selectivity of KN-62 and KN-93, providing essential data for informed experimental design and interpretation.
Introduction
KN-62 and KN-93 are widely utilized pharmacological tools for investigating the roles of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial mediator of calcium signaling in numerous cellular processes. While both are recognized as potent CaMKII inhibitors, their utility in research is often tempered by off-target effects that can confound experimental results. This guide provides a detailed, objective comparison of the off-target profiles of KN-62 and KN-93, supported by quantitative data and detailed experimental methodologies, to aid researchers in the selection and application of these inhibitors.
Mechanism of Action
Both KN-62 and KN-93 are allosteric inhibitors of CaMKII. They do not compete with ATP but rather act competitively with Ca2+/calmodulin (CaM) binding to the regulatory domain of the kinase.[1] This prevents the activation of CaMKII by the Ca2+/CaM complex. Recent evidence also suggests that KN-93 may directly bind to Ca2+/CaM, which would in turn prevent its interaction with and activation of CaMKII.
Quantitative Comparison of Inhibitory Profiles
The following table summarizes the inhibitory activities of KN-62 and KN-93 against their primary target, CaMKII, as well as a range of identified off-targets. This quantitative data is essential for assessing the selectivity of each compound and potential confounding effects in experimental systems.
| Target Class | Specific Target | KN-62 IC50/Ki | KN-93 IC50/Ki | Reference(s) |
| Primary Target | CaMKII | IC50: 900 nM; Ki: 0.9 µM | IC50: ~1–4 µM; Ki: 370 nM | [2][3] |
| Other Kinases | CaMKI | Inhibits | Inhibits equally well | [2] |
| CaMKIV | Inhibits | Inhibits equally well | [2] | |
| Fyn | No data available | Inhibits | [1] | |
| Haspin | No data available | Inhibits | [1] | |
| Hck | No data available | Inhibits | [1] | |
| Lck | No data available | Inhibits | [1] | |
| MLCK | No significant effect | Inhibits | [1][4] | |
| PKA | No significant effect | No significant effect | [2][4] | |
| PKC | No significant effect | No significant effect | [2][4] | |
| Tec | No data available | Inhibits | [1] | |
| TrkA | No data available | Inhibits | [1] | |
| Ion Channels | L-type Ca2+ Channels | Direct inhibition | Direct inhibition | [2][5] |
| Voltage-gated K+ (Kv) Channels | Blocks macroscopic current | Blocks Kv1, Kv2, Kv3, Kv4, Kv7 | [1][2] | |
| Kv1.5 | No data available | IC50: 307 nM | [6] | |
| IKr (hERG) | No data available | IC50: 102.6 nM | [7][8] | |
| Other Receptors | P2X7 Receptor | IC50: 15 nM | No data available | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Figure 1. CaMKII activation pathway and the inhibitory mechanism of KN-62 and KN-93.
Figure 2. General workflow for a radioactive in vitro kinase assay to determine inhibitor potency.
Figure 3. Workflow for assessing ion channel inhibition using whole-cell patch-clamp electrophysiology.
Detailed Experimental Protocols
In Vitro CaMKII Inhibition Assay (Radioactive)
This protocol is adapted from standard radiometric kinase assays and can be used to determine the IC50 values of KN-62 and KN-93 against CaMKII.
Materials:
-
Recombinant CaMKII
-
Syntide-2 (or other suitable peptide substrate)
-
Ca2+/Calmodulin
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-32P]ATP
-
KN-62 and KN-93 stock solutions (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid wash solution (e.g., 0.5% or 75 mM)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, CaMKII enzyme, peptide substrate, and Ca2+/Calmodulin.
-
Add varying concentrations of KN-62 or KN-93 (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the phosphoric acid wash solution to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition
This protocol describes the general procedure for measuring the inhibitory effect of KN-62 or KN-93 on voltage-gated ion channels.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the channel's cDNA or primary cells endogenously expressing the channel).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal (pipette) solution (composition depends on the ion channel being studied, but a representative solution for potassium channels could be: 130 mM KCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, 0.5 mM Na-GTP, adjusted to pH 7.2 with KOH).
-
External (bath) solution (composition also depends on the channel, a representative solution could be: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, adjusted to pH 7.4 with NaOH).
-
KN-62 and KN-93 stock solutions.
Procedure:
-
Prepare cells for recording and place them on the stage of the microscope.
-
Pull a glass micropipette and fill it with the appropriate internal solution.
-
Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit ionic currents through the channel of interest and record the baseline current.
-
Perfuse the cell with the external solution containing the desired concentration of KN-62 or KN-93.
-
Record the ionic current in the presence of the inhibitor.
-
To test for reversibility, perfuse the cell with the inhibitor-free external solution (washout).
-
Record the current after washout to assess recovery.
-
Repeat with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.
P2X7 Receptor Antagonism Assay (Dye Uptake)
This protocol is suitable for determining the IC50 of KN-62 on the P2X7 receptor.[7]
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with P2X7R cDNA).
-
Assay buffer (e.g., saline solution with low divalent cation concentration).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Fluorescent dye that permeates the P2X7 pore (e.g., YO-PRO-1 or ethidium (B1194527) bromide).
-
KN-62 stock solution.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed the P2X7R-expressing cells into a 96-well plate and culture overnight.
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with various concentrations of KN-62 (or vehicle control) for a specified time.
-
Add the P2X7 receptor agonist along with the fluorescent dye to the wells.
-
Incubate the plate at 37°C for a time sufficient to allow for dye uptake (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percent inhibition of dye uptake for each KN-62 concentration relative to the control (agonist alone) and determine the IC50 value.
Conclusion
This guide provides a comparative analysis of the off-target profiles of KN-62 and KN-93. While both are effective inhibitors of CaMKII, they possess distinct and significant off-target activities. KN-93 exhibits a broader range of off-target effects on various kinases and potassium channels. In contrast, KN-62 is a highly potent antagonist of the P2X7 receptor, an activity that must be considered in experimental contexts where this receptor is expressed and functional. The choice between these inhibitors should be guided by a thorough understanding of their respective off-target profiles in the context of the specific biological system under investigation. The use of appropriate controls, such as the inactive analogs KN-92 and KN-04, is crucial, although their own potential off-target effects should also be taken into account. The detailed protocols provided herein offer a starting point for researchers to quantitatively assess the impact of these inhibitors in their own experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 8. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling HMRZ-62
Disclaimer: The following is a guide for handling a hypothetical hazardous research chemical, designated as HMRZ-62. This information is based on established best practices for managing unknown or highly hazardous substances in a laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the novel compound this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure.[1][2][3] The following table summarizes the required PPE for handling this compound. A hazard assessment should be conducted for specific laboratory operations to determine if additional protection is necessary.[4]
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[5] A full face shield must be worn over safety goggles when there is a risk of splashing, such as during solution preparation or pouring.[3][5] |
| Hand Protection | Double-Gloving: Nitrile Gloves | Wear two pairs of nitrile gloves for incidental contact.[3] For prolonged contact or immersion, consult the manufacturer's glove compatibility chart. Immediately remove and replace gloves after any sign of contamination.[3] |
| Body Protection | Chemical-Resistant Lab Coat | A flame-resistant lab coat with tight-fitting cuffs is required. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. |
| Foot Protection | Closed-Toe Shoes | Leather or chemical-resistant material is recommended. Do not wear perforated shoes or sandals in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling of this compound during laboratory operations.
-
Preparation:
-
Designate a specific area for handling this compound, away from general lab traffic.[6]
-
Ensure the work area is clean and free of clutter.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Carefully open the container of this compound inside the chemical fume hood.
-
Use only compatible tools and equipment for weighing and transferring the compound.
-
Avoid generating dust or aerosols.
-
If preparing a solution, add this compound slowly and carefully to the solvent to prevent splashing.
-
Keep the container of this compound sealed when not in use.
-
-
Immediate Clean-up:
-
Wipe down the work surface with an appropriate decontaminating solution after each use.
-
Clean all non-disposable equipment used in the procedure.
-
Properly dispose of all contaminated disposable materials in the designated hazardous waste container.[7]
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Waste Containers:
-
Use only approved, chemically compatible, and leak-proof containers for this compound waste.[7][8]
-
The original container is often the best choice for waste.[8]
-
Ensure waste containers are kept closed except when adding waste.[7][8]
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7]
-
-
Disposal Procedure:
-
Dispose of all materials contaminated with this compound, including gloves, wipes, and pipette tips, in the designated solid hazardous waste container.[6]
-
Collect liquid waste containing this compound in a labeled, sealed container.
-
Do not dispose of this compound down the drain or in the regular trash.[9]
-
Arrange for hazardous waste pickup with your institution's EHS department.[7]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, or as directed by EHS.[8]
-
This compound Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
